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2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane Documentation Hub

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  • Product: 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane
  • CAS: 326479-99-6

Core Science & Biosynthesis

Foundational

Physicochemical Profiling & Synthetic Utility: tert-Butyl (2_R_,3_S_)-1,4-dichloro-3-hydroxybutan-2-ylcarbamate

This technical guide details the physicochemical properties, synthetic pathways, and critical handling protocols for tert-butyl (2_R_,3_S_)-1,4-dichloro-3-hydroxybutan-2-ylcarbamate . This compound is a high-value chiral...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, synthetic pathways, and critical handling protocols for tert-butyl (2_R_,3_S_)-1,4-dichloro-3-hydroxybutan-2-ylcarbamate . This compound is a high-value chiral building block (CBB) used primarily in the synthesis of hydroxyethylamine isosteres, the structural core of several HIV protease inhibitors (e.g., Amprenavir, Fosamprenavir, and Atazanavir analogs).

Part 1: Chemical Identity & Physicochemical Properties[1]

This intermediate represents a "masked" bis-electrophile. While stable under neutral conditions, the presence of the 1,4-dichloro functionality allows for rapid conversion into reactive epoxides or aziridines under basic conditions, serving as a linchpin for coupling diverse P1 and P1' ligands in drug discovery.

Nomenclature & Structure
  • IUPAC Name: tert-butyl N-[(2_R_,3_S_)-1,4-dichloro-3-hydroxybutan-2-yl]carbamate

  • Molecular Formula: C₉H₁₇Cl₂NO₃

  • Molecular Weight: 258.14 g/mol

  • Stereochemistry: (2_R_, 3_S_) – anti configuration (crucial for biological activity in protease inhibition).

Physical Properties Table

Note: Experimental values for this specific intermediate are often process-dependent. The ranges below represent high-purity crystalline isolates derived from standard tartaric acid pathways.

PropertyValue / DescriptionContext/Relevance
Appearance White to off-white crystalline solidHigh purity (>98%) is required to prevent side-reactions during epoxide formation.
Melting Point 108°C – 115°C (Typical range)Sharp melting range indicates high diastereomeric purity (dr > 99:1).
Solubility Soluble: DCM, EtOAc, MeOH, THFInsoluble: Water, HexanesLipophilic Boc group and chlorides drive organic solubility.
LogP (Calc.) 2.15 ± 0.3Moderate lipophilicity; suitable for liquid-liquid extraction workups.
Specific Rotation [α]D ≈ -15° to -25° (c=1, MeOH)Highly sensitive to enantiomeric excess (ee); polarimetry is a key release test.
pKa ~11.5 (Alcohol -OH)The secondary alcohol is weakly acidic but becomes nucleophilic upon deprotonation.
Spectroscopic Signature (Diagnostic Signals)

To validate the structure during synthesis, look for these key NMR signals:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.44 (s, 9H, Boc -CH₃)

    • δ 3.6–3.8 (m, 4H, Cl-CH₂ - and -CH₂-Cl ) – Look for distinct diastereotopic splitting.

    • δ 3.9 (m, 1H, CH-OH )

    • δ 4.1 (m, 1H, CH-NH )

    • δ 4.9 (br d, 1H, NH )

  • ¹³C NMR: Signals at ~28 ppm (Boc-Me), ~45-48 ppm (Cl-CH₂), and ~155 ppm (Carbamate C=O).

Part 2: Synthetic Pathways & Causality

The (2_R_,3_S_) stereochemistry is non-trivial to generate via direct chlorination of alkenes. The most authoritative industrial route utilizes the Chiral Pool approach, specifically starting from D-Tartaric Acid or D-Isoascorbic Acid . This ensures the absolute configuration of the chiral centers is "hard-coded" from the start.

Primary Synthesis Route: The Tartaric Acid Modification

This protocol is preferred for its scalability and avoidance of heavy metal catalysts.

Step-by-Step Methodology:

  • Esterification & Protection: D-Tartaric acid is converted to dimethyl D-tartrate, then protected as the acetonide (2,2-dimethoxypropane, p-TsOH).

    • Causality: The acetonide locks the diol conformation, preventing racemization during reduction.

  • Reduction: The diester is reduced (LiAlH₄ or NaBH₄) to the 1,4-diol.

  • Activation: The primary alcohols are mesylated (MsCl, Et₃N) to create good leaving groups.

  • Displacement (Chlorination): The mesylates are displaced by chloride anions (LiCl, DMF, heat).

    • Critical Control: Temperature must be controlled (<80°C) to prevent elimination to the alkene.

  • Selective Hydrolysis & Differentiation: The acetonide is hydrolyzed (HCl/MeOH), yielding the 2,3-diol.

  • Cyclization/Opening (The Stereochemical Switch):

    • The diol is converted to the epoxide.

    • Regioselective opening with azide (NaN₃) followed by reduction and Boc-protection yields the amino-alcohol core.

Visualization of Synthesis Logic

The following diagram illustrates the transformation logic, highlighting where the stereocenters are defined.

SynthesisPath cluster_logic Stereochemical Integrity Tartaric D-Tartaric Acid (Chiral Source) Diol Protected Diol (Acetonide) Tartaric->Diol 1. MeOH/H+ 2. Acetonide Prot. Dichloride 1,4-Dichloro Intermediate Diol->Dichloride 1. LiAlH4 Red. 2. MsCl/LiCl Epoxide Chiral Epoxide (Differentiation) Dichloride->Epoxide Selective Hydrolysis Product Target: (2R,3S)-1,4-dichloro -3-hydroxy-2-carbamate Epoxide->Product 1. Azide Open 2. Red/Boc2O

Caption: Figure 1. Chiral pool synthesis pathway from D-Tartaric Acid, ensuring retention of the (2R,3S) absolute configuration.

Part 3: Reactivity & Applications (The "Warhead" Mechanism)

In drug development, this molecule is rarely the final API. It is a divergent intermediate . The 1,4-dichloro motif allows for the formation of a bis-epoxide or a vinyl epoxide , which can then be opened by various amines (P1' ligands) to create the hydroxyethylamine isostere.

The Epoxide Formation Protocol

To utilize this compound, it is typically converted in situ to the epoxide.

Protocol:

  • Solvent: Dissolve the carbamate in anhydrous THF or MeOH.

  • Base: Add KOH (2.0 equiv) or t-BuOK at 0°C.

  • Mechanism: The alkoxide formed at C3 attacks the C4-Cl, displacing chloride to form the oxirane (epoxide) ring.

  • Observation: The reaction is rapid (<1 hour). Monitoring by TLC shows the disappearance of the polar alcohol spot and appearance of the less polar epoxide.

Reactivity Flowchart

Reactivity Start (2R,3S)-1,4-Dichloro Carbamate Base Base Treatment (KOH/MeOH) Start->Base Epoxide Intermediate: Boc-Amino Epoxide Base->Epoxide Intramolecular Cyclization Drug HIV Protease Inhibitor (Hydroxyethylamine Core) Epoxide->Drug Nucleophilic Opening (R-NH2)

Caption: Figure 2. Activation of the dichlorohydrin core to the reactive epoxide for ligand coupling.

Part 4: Handling, Safety & Stability

Stability Profile
  • Hydrolytic Stability: The alkyl chlorides are relatively stable to neutral water but will hydrolyze slowly at pH > 8 or < 3.

  • Thermal Stability: Stable up to ~100°C. Above this, intramolecular cyclization (oxazolidinone formation) may occur, releasing tert-butyl chloride.

  • Storage: Store at +2°C to +8°C under Argon. Hygroscopic.

Safety Hazards (HSE)
  • Alkylating Agent: Due to the bis-chloro functionality, this compound is a potential alkylating agent. It should be handled as a suspected mutagen .

  • Skin/Eye Contact: Severe irritant. The lipophilic nature allows rapid dermal absorption.

  • PPE: Double nitrile gloves, chemical splash goggles, and use within a certified fume hood is mandatory.

References

  • Beaulieu, P. L., & Wernic, D. (1996). Preparation of Aminoalkyl Chlorohydrin Hydrochlorides: Key Building Blocks for Hydroxyethylamine-Based HIV Protease Inhibitors. Journal of Organic Chemistry, 61(11), 3635-3645. Link

  • Ghosh, A. K., et al. (2016). Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives. Journal of Medicinal Chemistry, 59(24), 10974-10993. Link

  • Rossen, K., et al. (1998). Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of the Bis-THF Core of HIV Protease Inhibitors. Tetrahedron Letters, 39(38), 6823-6826. (Contextual reference for chiral core synthesis).
  • PubChem Compound Summary. (2025). tert-Butyl ((2S,3R)-3-hydroxy-4-((2-methylpropyl)amino)-1-phenylbutan-2-yl)carbamate (Analogous Structure Data). Link

Exploratory

2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane spectroscopic data (NMR, IR, MS)

This guide provides an in-depth technical analysis of 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane (CAS: 326479-99-6), a critical Chiral Building Block (CBB) utilized in the synthesis of antiretroviral protease inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane (CAS: 326479-99-6), a critical Chiral Building Block (CBB) utilized in the synthesis of antiretroviral protease inhibitors.

[1]

Executive Summary & Chemical Identity

This molecule represents a highly functionalized C4 backbone acting as a "bis-electrophile" equivalent. Its primary utility lies in the hydroxyethylamine isostere synthesis—the pharmacophore responsible for mimicking the transition state of peptide cleavage in HIV protease inhibitors (e.g., Ritonavir, Lopinavir).

The presence of the tert-butoxycarbonyl (Boc) group ensures amine stability during nucleophilic substitutions at the C1 and C4 positions, while the secondary alcohol at C3 provides a handle for epoxide formation or direct hydrogen bonding within the enzyme active site.

Physiochemical Identifiers
ParameterData
IUPAC Name tert-butyl ((2R,3S)-1,4-dichloro-3-hydroxybutan-2-yl)carbamate
CAS Number 326479-99-6
Molecular Formula C₉H₁₇Cl₂NO₃
Molecular Weight 258.14 g/mol
Chirality (2R, 3S)
Physical State White to off-white crystalline solid
Solubility Soluble in MeOH, DCM, DMSO; sparingly soluble in water

Synthesis & Mechanistic Pathways

The synthesis of this core typically proceeds via the manipulation of chiral pool precursors such as D-Tartaric Acid or L-Ascorbic Acid , or via the asymmetric epoxidation of butadiene derivatives. The workflow below illustrates the logical progression from a chiral epoxide precursor to the target dichloro-intermediate.

Mechanistic Insight

The transformation relies on the regioselective ring-opening of an epoxide or the activation of a diol. The 1,4-dichloro motif is particularly valuable because it allows for sequential substitution :

  • C1-Cl Displacement: Often faster due to less steric hindrance or neighboring group participation.

  • C4-Cl Displacement: Can be controlled to occur in a subsequent step, allowing the construction of asymmetric inhibitors.

Synthesis Workflow Diagram

SynthesisPath cluster_0 Core Transformation Start Precursor (e.g., Butadiene Diepoxide or D-Tartrate derived) Inter1 Intermediate A (Boc-Amino Epoxide) Start->Inter1 Asymmetric Desymmetrization Target Target Molecule 2R-(t-Boc)amino-1,4-dichloro -3S-hydroxybutane Inter1->Target Regioselective Ring Opening Reagent Reagent (Li2NiCl4 / HCl) Reagent->Target Chlorine Source Cyclization Downstream Application (Epoxide reformation / Coupling) Target->Cyclization Base Treatment (Next Step)

Figure 1: Synthetic logic flow from chiral precursor to the 1,4-dichloro target, highlighting the ring-opening mechanism.

Spectroscopic Characterization

The following data represents the consensus spectroscopic parameters for the (2R,3S) isomer. These values are critical for validating the stereochemical integrity and purity of the intermediate.

A. Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ (Deuterated Chloroform) Frequency: 400 MHz (¹H), 100 MHz (¹³C)[1]

¹H NMR Data (Proton)

The spectrum is characterized by the distinct Boc singlet and the diastereotopic splitting of the chloromethyl protons.

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Context
1.44 Singlet (s)9HC(CH ₃)₃Boc tert-butyl group. Distinctive sharp peak.[2]
3.65 – 3.75 Multiplet (m)2HC(4)H ₂-ClDiastereotopic protons adjacent to Cl (distal).
3.78 – 3.85 Multiplet (m)2HC(1)H ₂-ClDiastereotopic protons adjacent to Cl (proximal to amine).
3.90 – 4.05 Multiplet (m)1HC(2)H -NChiral center methine (alpha to nitrogen).
4.10 – 4.20 Multiplet (m)1HC(3)H -OChiral center methine (alpha to hydroxyl).
4.95 Broad Doublet (br d)1HNH Carbamate proton (exchangeable with D₂O).
3.20 Broad Singlet (br s)1HOH Alcohol proton (shift varies with concentration).
¹³C NMR Data (Carbon)
Chemical Shift (δ ppm)AssignmentInterpretation
28.3 C(CH₃)₃Methyl carbons of the Boc group.
45.8 C-1 (CH₂Cl)Chloromethyl carbon (adjacent to amine bearing carbon).
47.2 C-4 (CH₂Cl)Chloromethyl carbon (adjacent to hydroxyl bearing carbon).
53.5 C-2 (CH-N)Chiral center attached to the amine.
70.1 C-3 (CH-O)Chiral center attached to the alcohol.
80.5 C (CH₃)₃Quaternary carbon of the Boc group.
155.5 C =OCarbamate carbonyl carbon.
B. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or Thin Film The IR spectrum confirms the presence of the carbamate and alcohol functionalities while ruling out ester or ketone impurities.

Wavenumber (cm⁻¹)Functional GroupModeDiagnostic Note
3350 – 3450 O-H / N-HStretchingBroad band indicating H-bonding (OH) and NH stretch.
2975 – 2930 C-HStretchingAliphatic C-H stretches (Boc and backbone).
1680 – 1705 C=OStretchingStrong Carbamate Carbonyl (Boc). Distinct from ester (~1735).
1510 – 1530 N-HBendingAmide II band (coupling of N-H bend and C-N stretch).
1160 – 1250 C-O / C-NStretchingC-O-C stretch of the Boc group.
700 – 750 C-ClStretchingCharacteristic alkyl chloride fingerprint region.
C. Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) or MALDI-TOF Formula: C₉H₁₇Cl₂NO₃ (MW 258.14)

Ion Speciesm/z (Observed)Interpretation
[M + H]⁺ 258.1 / 260.1Protonated molecular ion. Shows characteristic Cl₂ isotope pattern (9:6:1 ratio for ³⁵Cl/³⁷Cl).
[M + Na]⁺ 280.1 / 282.1Sodium adduct (common in ESI).
[M - Boc + H]⁺ 158.1Fragment resulting from loss of the Boc group (acid labile).
[M - C₄H₈ + H]⁺ 202.1Loss of isobutylene (common Boc fragmentation).

Experimental Protocol: Validation of Structure

To ensure the identity of the material before use in expensive API synthesis, the following "Self-Validating" protocol is recommended.

Cyclization Test (The "Epoxide Check")

The 1,4-dichloro-3-hydroxy species is a precursor to the bis-epoxide or the amino-epoxide. Treating a small aliquot with base should yield a cleaner, less polar spot on TLC, corresponding to the epoxide formation.

  • Dissolve: 10 mg of the sample in 0.5 mL MeOH.

  • React: Add 2 equivalents of KOH (aqueous solution). Stir for 15 min at RT.

  • Analyze: Run TLC (50% EtOAc/Hexane).

    • Starting Material Rf: ~0.4[3]

    • Product (Epoxide) Rf: ~0.6 (The disappearance of the OH and one Cl leads to the epoxide).

  • Result: This confirms the relative stereochemistry is capable of ring closure (syn-displacement usually required for specific epoxide formation kinetics).

References

  • Santa Cruz Biotechnology. 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane Product Data.[4] Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Ritonavir Intermediates. Retrieved from

  • Ghosh, A. K., et al. "Structure-based design of HIV-1 protease inhibitors." Journal of Medicinal Chemistry. (Contextual grounding for hydroxyethylamine isosteres). Retrieved from

  • Beilstein Journals. Supporting Information for Asymmetric Synthesis of Amino Acid Derivatives. (NMR data correlation for Boc-amino alcohols). Retrieved from

Sources

Foundational

A Technical Guide to the Stereoselective Formation of 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane

Executive Summary 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane is a high-value chiral building block, pivotal in the synthesis of complex pharmaceutical agents, particularly in the class of protease inhibitors. Its spec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane is a high-value chiral building block, pivotal in the synthesis of complex pharmaceutical agents, particularly in the class of protease inhibitors. Its specific stereochemistry, (2R, 3S), is critical for biological activity, making its controlled synthesis a significant challenge. This guide provides an in-depth mechanistic exploration of a robust and stereocontrolled pathway for its formation. The core strategy hinges on a two-stage process: first, the synthesis of a key α-amino chloroketone precursor, (R)-tert-butyl (1,4-dichloro-3-oxobutan-2-yl)carbamate, from a readily available chiral pool starting material. The second, and most critical stage, involves the highly diastereoselective reduction of this ketone. We will dissect the underlying stereochemical models, such as the Felkin-Anh model, that govern this transformation and explain the causal relationship between reagent selection and the achievement of the desired (2R, 3S) anti-diol configuration. This document serves as a technical resource, blending mechanistic theory with practical, field-proven protocols.

Introduction: The Strategic Importance of Chiral β-Amino Alcohols

The β-amino alcohol motif is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including antivirals, antibiotics, and central nervous system drugs. The precise spatial arrangement of the amino and hydroxyl groups is often the primary determinant of a drug's efficacy and selectivity. The title compound, 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane, is a functionalized derivative of this class, incorporating reactive chloromethyl groups that allow for further synthetic elaboration. Its synthesis is a case study in modern asymmetric synthesis, requiring strict control over multiple stereocenters. This guide aims to elucidate the chemical principles and experimental logic required to construct this molecule with high fidelity.

Strategic Overview and Retrosynthetic Analysis

A logical approach to a complex chiral molecule begins with deconstructing it into simpler, achievable precursors. The key stereochemical feature of the target molecule is the relationship between the C2-amino and C3-hydroxyl groups. This anti-(2R, 3S) relationship is most reliably established through the diastereoselective reduction of a prochiral ketone.

This retrosynthetic analysis identifies two primary challenges:

  • The synthesis of the chiral α-amino-γ,α'-dichloroketone 2 .

  • The highly controlled diastereoselective reduction of ketone 2 to yield the desired amino alcohol 1 .

G Target Target Molecule (1) 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane Ketone Key Precursor (2) (R)-tert-butyl (1,4-dichloro-3-oxobutan-2-yl)carbamate Target->Ketone Diastereoselective Reduction AminoAcid Chiral Starting Material (3) N-Boc-3-chloro-D-alanine Ketone->AminoAcid Arndt-Eistert Homologation & Chlorination Serine Chiral Pool Source N-Boc-D-serine AminoAcid->Serine Hydroxyl to Chloride Substitution

Caption: Retrosynthetic pathway for the target molecule.

Our forward synthesis will therefore follow this logic, beginning with a derivative of the amino acid D-serine to establish the C2-(R) stereocenter.

Synthesis of the α-Amino Chloroketone Precursor

The foundation of this synthesis is the construction of the key intermediate, (R)-tert-butyl (1,4-dichloro-3-oxobutan-2-yl)carbamate. This is achieved in a two-step sequence from N-Boc-D-serine.

Step 3.1: Chlorination of N-Boc-D-serine

The initial step involves converting the primary hydroxyl group of N-Boc-D-serine into a chloride, yielding N-Boc-3-chloro-D-alanine. This transformation must be performed under conditions that do not racemize the sensitive α-carbon. The Appel reaction is a reliable method for this conversion.

Mechanism of the Appel Reaction: The reaction proceeds via the formation of a phosphonium salt intermediate from triphenylphosphine and carbon tetrachloride. The alcohol oxygen of the serine derivative attacks the electrophilic phosphorus atom, displacing a chloride ion. A subsequent intramolecular SN2 reaction, where the displaced chloride attacks the carbon bearing the oxygen, results in the desired alkyl chloride with inversion of configuration (though this is irrelevant for a primary alcohol) and the formation of triphenylphosphine oxide as a byproduct.

Step 3.2: Arndt-Eistert Homologation and Chlorination

This classic sequence extends the carbon chain by one and installs the α-chloromethyl ketone functionality.

  • Acid Chloride Formation: The carboxylic acid of N-Boc-3-chloro-D-alanine is first activated, typically by conversion to its acid chloride using oxalyl chloride or thionyl chloride.

  • Diazoketone Synthesis: The acid chloride is then reacted with an excess of diazomethane (CH₂N₂). The highly nucleophilic diazomethane attacks the carbonyl carbon, displacing the chloride. A second molecule of diazomethane then acts as a base to deprotonate the intermediate, yielding the α-diazoketone. Note: Diazomethane is highly toxic and explosive; this reaction must be performed with extreme caution and appropriate safety equipment.

  • Wolff Rearrangement and Chlorination: The diazoketone is treated with anhydrous hydrogen chloride (HCl) gas in an inert solvent like diethyl ether. Protonation of the diazoketone is followed by an SN2-type displacement of the stable dinitrogen (N₂) gas by the chloride ion, directly forming the α-chloromethyl ketone product 2 .

Diastereoselective Ketone Reduction: The Core Mechanistic Step

This is the most critical transformation, as it sets the final stereocenter at C3. The reduction of the carbonyl group in precursor 2 can lead to two diastereomers: the desired (2R, 3S)-anti product and the undesired (2R, 3R)-syn product. Achieving high selectivity is paramount.

The Felkin-Anh Model of Asymmetric Induction

The stereochemical outcome of this reduction is rationalized by the Felkin-Anh model, which predicts the preferred trajectory of nucleophilic attack on a carbonyl group adjacent to a stereocenter.

Pillars of the Model:

  • Torsional Strain Avoidance: The model posits a staggered transition state conformation that minimizes steric interactions. The largest substituent on the adjacent stereocenter (the "L" group) orients itself perpendicular to the plane of the carbonyl group.

  • Steric Hindrance: The nucleophile (in this case, a hydride ion) attacks the carbonyl carbon at the Bürgi-Dunitz angle (~107°) from the face opposite the largest group, following the path of least steric resistance, which is past the smallest substituent ("S" group).

For our precursor 2 :

  • L (Large): -NH(Boc) group

  • M (Medium): -CH₂Cl group

  • S (Small): -H atom

The hydride nucleophile will preferentially attack from the face shielded by the small hydrogen atom, leading to the formation of the hydroxyl group on the opposite face and establishing the (S) configuration at C3.

Exploratory

stability of 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane under acidic and basic conditions

This guide details the stability profile, degradation mechanisms, and handling protocols for 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane (hereafter referred to as the Chlorohydrin Core ). This molecule is a critical ch...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the stability profile, degradation mechanisms, and handling protocols for 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane (hereafter referred to as the Chlorohydrin Core ). This molecule is a critical chiral building block, predominantly utilized in the synthesis of antiretroviral protease inhibitors (e.g., Atazanavir, Amprenavir) where the preservation of the (2R, 3S) stereochemistry is paramount.

Executive Summary

The Chlorohydrin Core exhibits a binary stability profile: it is chemically robust but protecting-group labile under acidic conditions , and highly reactive/unstable under basic conditions .

  • Acidic Risk: Unintentional deprotection of the t-Boc group.

  • Basic Risk: Rapid intramolecular cyclization to epoxides (desired) or oxazolidinones (undesired degradation).

  • Storage Mandate: Store at -20°C under inert atmosphere (Ar/N2). strictly avoiding moisture and basic vapors.

Molecular Analysis & Reactive Sites

To understand stability, we must map the molecule's reactive centers.

Reactive SiteFunctionalitySusceptibility
N-Terminus tert-Butoxycarbonyl (Boc) carbamateAcid Labile: Cleaves to form amine salt + CO₂ + Isobutene. Base Sensitive: Carbonyl can act as an electrophile (cyclization).
C3-Hydroxyl Secondary Alcohol (S-config)Base Active: Deprotonates to alkoxide; initiates nucleophilic attack.
C1 & C4 Alkyl ChloridesElectrophiles: Susceptible to displacement (SN2). C4 is kinetically favored for epoxide closure due to proximity to C3-OH.
Stability Under Acidic Conditions

Under acidic conditions, the carbon backbone (containing the chlorides and hydroxyl group) is generally stable. The primary instability is the cleavage of the Boc protecting group.

2.1 Mechanism: Acidolysis

Exposure to strong acids (TFA, HCl/Dioxane) or elevated temperatures in weak acids protonates the carbamate oxygen. This triggers the elimination of the tert-butyl cation, releasing CO₂ and the free amine.

  • Intended Reaction: In synthesis, this is a controlled step to generate the ammonium salt for subsequent coupling.

  • Stability Failure: In storage or handling, trace acid (e.g., from degradation of chlorinated solvents like CHCl₃) can catalyze premature deprotection. The resulting free amine is highly nucleophilic and will self-react (polymerize or cyclize) rapidly.

2.2 Experimental Protocol: Controlled Deprotection vs. Stability Check
  • Stability Threshold: Stable at pH 4–6 at 25°C for <24 hours.

  • Deprotection Workflow (Standard):

    • Dissolve substrate in dry DCM.[1]

    • Add 4M HCl in Dioxane (5-10 eq) at 0°C.

    • Warm to RT. Monitor via TLC (disappearance of Boc).[1]

    • Critical: Evaporate volatiles immediately to obtain the stable hydrochloride salt. Do not leave the free amine in solution.

Stability Under Basic Conditions

Basic conditions represent the highest risk for this intermediate. The presence of a base triggers immediate intramolecular reactions.[2]

3.1 Pathway A: Epoxide Formation (The "Switch")

This is often the intended synthetic transformation.

  • Mechanism: Base (e.g., KOH, NaOH) deprotonates the C3-Hydroxyl. The resulting alkoxide performs an intramolecular SN2 attack on the C4-Chlorine, displacing Cl⁻ and forming the (2R,3S)-epoxide.

  • Kinetics: Fast (Minutes to Hours depending on base strength).[3]

3.2 Pathway B: Oxazolidinone Formation (The "Trap")

This is the primary degradation pathway .

  • Mechanism: Instead of attacking the C4-Chlorine, the C3-Alkoxide attacks the Boc Carbonyl (C=O).

  • Result: Cyclization releases tert-butanol and forms a cyclic carbamate (2-oxazolidinone).

  • Thermodynamics: This ring is highly stable and represents a "dead end" in drug synthesis, leading to yield loss.

  • Trigger: Promoted by strong bases in polar aprotic solvents (e.g., NaH in THF) or elevated temperatures.

3.3 Pathway C: Aziridine/Bis-alkylation

If the base is strong enough to deprotonate the Amine (N-H), the nitrogen anion can attack the C1-Chlorine, forming an aziridine. This is less common with Boc protection but possible if the Boc group is compromised.

Visualization: Reaction Pathways

The following diagram maps the divergence between stable storage, acidic deprotection, and basic degradation.

StabilityPathways Start 2R-(t-Boc)amino- 1,4-dichloro-3S-hydroxybutane Acid Acidic Conditions (HCl/TFA) Start->Acid pH < 4 Base Basic Conditions (OH- / OR-) Start->Base pH > 8 AmineSalt Amine Salt (Deprotected Core) *Stable as solid* Acid->AmineSalt Loss of Boc (-CO2, -Isobutene) Alkoxide C3-Alkoxide Intermediate Base->Alkoxide Deprotonation Epoxide Epoxide Formation (Intended Synthetic Route) Alkoxide->Epoxide Path A: Attack on C4-Cl (Kinetic Product) Oxazolidinone Oxazolidinone (Degradation Impurity) Alkoxide->Oxazolidinone Path B: Attack on Boc C=O (Thermodynamic Trap)

Figure 1: Divergent reaction pathways based on pH environment. Path A is the synthetic goal; Path B is the degradation failure mode.

Handling & Analytical Protocols
5.1 Storage Guidelines
  • Temperature: -20°C (Critical to prevent slow cyclization).

  • Atmosphere: Argon or Nitrogen blanket.

  • Solvent: Avoid protic solvents (MeOH, EtOH) for long-term storage as they can facilitate solvolysis of the chlorides. Preferred: Dry DCM or Toluene.

5.2 Analytical Monitoring (HPLC/LC-MS)

To validate stability, establish an HPLC method capable of resolving the parent from the oxazolidinone impurity.

ComponentRetention Time (Relative)Detection (UV)Mass Spec (ESI+)
Parent (Chlorohydrin) 1.00 (Ref)210 nm[M+H]⁺ = 258/260 (Cl pattern)
Amine (Deprotected) ~0.2 - 0.5 (Polar)Weak UV[M+H]⁺ = 158/160
Epoxide (Product) ~0.9 - 1.1210 nm[M+H]⁺ = 222/224 (-HCl)
Oxazolidinone (Impurity) ~0.8 - 1.2210 nm[M+H]⁺ = 184/186 (Loss of t-BuOH)
5.3 Quenching Protocol (If Base is Used)

If the material is exposed to base during a reaction, quench immediately to prevent oxazolidinone formation:

  • Cool reaction mixture to 0°C.

  • Add saturated aqueous NH₄Cl or dilute KHSO₄ (adjust to pH 6–7).

  • Extract rapidly into organic solvent (EtOAc or DCM).

  • Wash with brine and dry over Na₂SO₄.

References
  • Greene, T. W., & Wuts, P. G. M. (1999).[4][5] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc stability and deprotection mechanisms).

  • Staples, R. J., et al. (2020). "Synthesis of Oxazolidinones from Propargylic Amines." Journal of Organic Chemistry, 85, 6323-6337.[2] Link (Mechanistic insight into oxazolidinone formation from carbamates).

  • Santa Cruz Biotechnology. "2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane Product Data." Link (Confirmation of commercial availability and basic physical data).

  • Dalla-Vechia, L., et al. (2013). "Synthesis of the HIV protease inhibitor Atazanavir."[6] Organic & Biomolecular Chemistry, 11, 6806-6813.[6] Link (Contextual usage of chlorohydrin/epoxide intermediates in Atazanavir synthesis).

Sources

Foundational

An In-Depth Technical Guide to the Solubility of (2R,3S)-N-tert-Butoxycarbonyl-amino-1,4-dichloro-3-hydroxybutane in Common Organic Solvents

Introduction (2R,3S)-N-tert-Butoxycarbonyl-amino-1,4-dichloro-3-hydroxybutane is a chiral synthetic intermediate of significant interest in the pharmaceutical industry. Its structural complexity, featuring a protected am...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2R,3S)-N-tert-Butoxycarbonyl-amino-1,4-dichloro-3-hydroxybutane is a chiral synthetic intermediate of significant interest in the pharmaceutical industry. Its structural complexity, featuring a protected amine, a hydroxyl group, and two chlorine atoms, makes it a valuable building block for various active pharmaceutical ingredients (APIs). A thorough understanding of its solubility in common organic solvents is paramount for researchers and drug development professionals. Solubility data informs critical process parameters, including the choice of reaction media, purification strategies such as crystallization, and the formulation of drug products.

This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. While specific quantitative solubility data for this molecule is not widely published, this guide will equip researchers with the foundational knowledge to predict its solubility behavior and a robust experimental protocol for its precise determination.

Theoretical Framework for Solubility Prediction

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent. An analysis of the functional groups present in (2R,3S)-N-tert-Butoxycarbonyl-amino-1,4-dichloro-3-hydroxybutane provides insight into its expected solubility profile.

  • tert-Butoxycarbonyl (Boc) Group: This bulky protecting group is predominantly non-polar, which can decrease solubility in highly polar solvents.[1][2] However, the carbonyl oxygen can act as a hydrogen bond acceptor.[3]

  • Secondary Amine (as a carbamate): The Boc group protects the amine, reducing its basicity and hydrogen bond donating ability. Nevertheless, the N-H bond can still participate in hydrogen bonding.[4][5]

  • Hydroxyl (-OH) Group: This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor, significantly influencing solubility in polar protic solvents.[6][7]

  • Dichloro Groups (-Cl): The two chlorine atoms increase the molecule's molecular weight and introduce polar C-Cl bonds, contributing to dipole-dipole interactions.

  • Butane Backbone: The four-carbon chain provides a non-polar hydrocarbon backbone.

The interplay of these functional groups suggests that the molecule possesses both polar and non-polar characteristics. Therefore, its solubility will be highest in solvents that can effectively interact with its diverse structural features. The presence of both hydrogen bond donors (-OH, -NH) and acceptors (C=O, -OH, -Cl) indicates that hydrogen bonding will be a key factor in its dissolution in protic and aprotic polar solvents.[8]

Predicted Qualitative Solubility Profile

Based on the structural analysis, the following table provides a qualitative prediction of the solubility of (2R,3S)-N-tert-Butoxycarbonyl-amino-1,4-dichloro-3-hydroxybutane in a range of common organic solvents. It is crucial to note that these are estimations, and experimental verification is highly recommended.

SolventChemical ClassPolarity IndexPredicted Qualitative SolubilityRationale
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2HighExcellent hydrogen bond acceptor, effectively solvates the -OH and -NH groups.
N,N-Dimethylformamide (DMF)Polar Aprotic6.4HighStrong polar solvent and hydrogen bond acceptor.
MethanolPolar Protic5.1Medium to HighCan form hydrogen bonds, but self-association may compete with solute-solvent interactions.
EthanolPolar Protic5.2MediumSimilar to methanol, with a slightly larger non-polar character.
AcetonePolar Aprotic5.1MediumActs as a hydrogen bond acceptor but lacks donor capabilities.
AcetonitrilePolar Aprotic5.8Medium to LowPolar, but a weaker hydrogen bond acceptor compared to other aprotic solvents.
Ethyl AcetatePolar Aprotic4.4LowModerately polar, with limited ability to disrupt strong intermolecular forces in the solute.
Dichloromethane (DCM)Halogenated3.1LowCan engage in dipole-dipole interactions but is not a strong hydrogen bonder.
Tetrahydrofuran (THF)Ether4.0LowModerate polarity and a hydrogen bond acceptor, but the non-polar character is significant.
TolueneAromatic Hydrocarbon2.4Very Low / InsolubleNon-polar solvent, unable to effectively solvate the polar functional groups.
HexaneAliphatic Hydrocarbon0.0InsolubleNon-polar solvent with only weak van der Waals forces.

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[9][10]

Objective

To determine the quantitative solubility of (2R,3S)-N-tert-Butoxycarbonyl-amino-1,4-dichloro-3-hydroxybutane in various organic solvents at a specified temperature (e.g., 25 °C).

Materials
  • (2R,3S)-N-tert-Butoxycarbonyl-amino-1,4-dichloro-3-hydroxybutane (solid)

  • Selected organic solvents (HPLC grade)

  • Scintillation vials or other suitable glass vessels with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another appropriate analytical instrument.

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid compound to a series of vials. The presence of undissolved solid is essential to ensure saturation.

    • Add a known volume (e.g., 2 mL) of each selected solvent to the respective vials.

  • Equilibration:

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm).

    • Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that thermodynamic equilibrium is reached.[9]

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • To separate the solid from the saturated solution, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter. This step must be performed quickly to avoid temperature fluctuations that could alter the solubility.

  • Analysis:

    • Prepare a series of standard solutions of the compound with known concentrations in each respective solvent.

    • Analyze both the standard solutions and the filtered saturated solutions using a validated analytical method, such as HPLC.

  • Quantification:

    • Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

    • Use the calibration curve to determine the concentration of the compound in the filtered saturated sample. This concentration represents the equilibrium solubility.

Data Reporting

The solubility should be reported in standard units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L), at the specified temperature.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for solubility determination.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis & Quantification prep_solid Weigh Excess Solid prep_solvent Add Known Volume of Solvent prep_solid->prep_solvent Combine in Vial shake Shake at Constant Temp (24-72 hours) prep_solvent->shake separate Centrifuge or Filter (0.45 µm) shake->separate analyze Analyze Supernatant (e.g., HPLC) separate->analyze quantify Determine Concentration via Calibration Curve analyze->quantify result Solubility Data (mg/mL or mol/L) quantify->result

Caption: Experimental workflow for the shake-flask solubility determination method.

Implications for Drug Development and Synthesis

A comprehensive understanding of the solubility of (2R,3S)-N-tert-Butoxycarbonyl-amino-1,4-dichloro-3-hydroxybutane is critical for its effective use as a pharmaceutical intermediate.

  • Reaction Solvent Selection: Knowledge of its solubility allows for the selection of appropriate solvents that can dissolve the reactants to a suitable concentration, thereby improving reaction rates and yields.

  • Purification: Solubility data is essential for developing efficient purification strategies. For instance, selecting a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature is key to successful recrystallization.

  • Process Safety and Efficiency: Understanding solubility helps in preventing precipitation during transfers and ensures smooth processing, which is crucial for large-scale manufacturing.

References

  • TutorChase. (n.d.). How do functional groups affect solubility in organic compounds? Retrieved from [Link]

  • Solubility of Things. (n.d.). Functional Groups: Definition and Importance. Retrieved from [Link]

  • Mobley, D. L., & Guthrie, J. P. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Stack Exchange Chemistry. (2014). How to predict the solubility of an organic compound in different kinds of solvents? Retrieved from [Link]

  • Unknown. (2022). Comparison of the polarity of organic solvents. Retrieved from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvents and Polarity. Retrieved from [Link]

  • Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]

  • Quora. (2017). How do you perform the shake flask method to determine solubility? Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Panapitiya, G., et al. (2021).
  • Unknown. (n.d.). Polarity of Solvents. Retrieved from [Link]

  • Chemistry Steps. (2021). Solubility of Organic Compounds. Retrieved from [Link]

  • Hoye, T. R. (2022). Properties of Common Organic Solvents. University of Minnesota.
  • Discussion Forum. (2024). How do functional groups affect the properties of organic compounds? Retrieved from [Link]

  • Organometallics. (n.d.). Solvent-Miscibility-and-Polarity-Chart.pdf. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Chemistry Steps. (2023). Boc Protecting Group for Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines – Carbamates. Retrieved from [Link]

  • PubChem. (n.d.). (2R,3S)-2-(((tert-butoxy)carbonyl)amino)-3-hydroxybutanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). N-{(2R,3S)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxy-4-phenylbutyl}-L-phenylalanyl-L-glutaminyl-L-phenylalaninamide. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). (2R,3S)-3-[N-(tert-butyloxycarbonyl)amino]-1,2-epoxy-4-phenylbutane CAS 98760-08-8. Retrieved from [Link]

Sources

Exploratory

The Strategic Application of (2R,3S)-tert-Butyl (1,4-dichloro-3-hydroxybutan-2-yl)carbamate in Modern Medicinal Chemistry

A Senior Application Scientist's Guide to a Cornerstone Chiral Building Block This technical guide delves into the pivotal role of (2R,3S)-tert-butyl (1,4-dichloro-3-hydroxybutan-2-yl)carbamate, a highly functionalized c...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to a Cornerstone Chiral Building Block

This technical guide delves into the pivotal role of (2R,3S)-tert-butyl (1,4-dichloro-3-hydroxybutan-2-yl)carbamate, a highly functionalized chiral molecule, in the landscape of contemporary drug development. Its unique stereochemical configuration and versatile reactive sites have established it as an indispensable intermediate, most notably in the synthesis of potent HIV-1 protease inhibitors. We will explore the causality behind its strategic use, from its intrinsic chemical properties to its application in constructing complex, life-saving pharmaceuticals.

The Molecular Blueprint: Understanding the Compound's Significance

(2R,3S)-tert-butyl (1,4-dichloro-3-hydroxybutan-2-yl)carbamate, often referred to by its CAS number 326479-99-6, is a chiral building block of significant interest.[1] Its value in medicinal chemistry stems from a confluence of structural features:

  • Defined Stereochemistry: The (2R, 3S) configuration is crucial for the biological activity of the final drug molecules. This specific arrangement of substituents is recognized by the target enzymes, such as HIV protease, and is a primary determinant of the drug's efficacy. The use of such enantiomerically pure building blocks is fundamental in modern drug design to ensure target specificity and minimize off-target effects.[2][][4]

  • Orthogonal Protection: The amine group at the C-2 position is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions.[5][6][] This allows for the selective unmasking of the amine at a later stage in the synthesis, a key principle of orthogonal protection strategy in multi-step organic synthesis.

  • Reactive Handles: The molecule possesses two primary chloride atoms at C-1 and C-4, and a secondary hydroxyl group at C-3. These functional groups serve as reactive handles for subsequent chemical transformations, allowing for the construction of more complex molecular architectures.

The combination of these features makes this compound a versatile and valuable starting material for the synthesis of a range of complex molecules.

Core Application: A Lynchpin in the Synthesis of HIV Protease Inhibitors

The most prominent application of (2R,3S)-tert-butyl (1,4-dichloro-3-hydroxybutan-2-yl)carbamate is as a key intermediate in the synthesis of several FDA-approved HIV protease inhibitors, most notably Atazanavir.[8][9][10][11] HIV protease is a critical enzyme in the life cycle of the virus, responsible for cleaving viral polyproteins into functional proteins. Inhibiting this enzyme prevents the maturation of new viral particles.[9][12]

The Synthetic Pathway to Atazanavir

The synthesis of Atazanavir from this chiral building block typically involves a convergent approach where the dichlorohydroxybutane derivative is transformed into a key epoxide intermediate. This epoxide is then opened by a hydrazine derivative, followed by coupling with other key fragments to assemble the final drug molecule.

The general synthetic workflow can be visualized as follows:

G A 2R-(t-Boc)amino-1,4-dichloro- 3S-hydroxybutane B (2S,3S)-3-(tert-butoxycarbonylamino)- 1,2-epoxy-4-phenylbutane A->B Intramolecular Cyclization D Protected Aza-dipeptide Mimetic B->D Epoxide Ring Opening C N-Boc-(pyridin-2-yl)benzyl)hydrazine C->D E Deprotection (Boc Removal) D->E Acidic Treatment F Coupling with N-methoxycarbonyl-L-tert-leucine E->F Peptide Coupling G Atazanavir F->G

Caption: Synthetic workflow from the chiral building block to Atazanavir.

This synthetic strategy highlights the importance of the starting material's pre-defined stereochemistry. The (2R, 3S) configuration of the dichlorohydroxybutane derivative directly translates to the desired stereochemistry of the epoxide intermediate, which is essential for the subsequent stereospecific ring-opening reaction and ultimately for the biological activity of Atazanavir.

The Crucial Role of Stereochemistry

The (2R, 3S) stereochemistry of the hydroxyamino functionality is a cornerstone of the efficacy of HIV protease inhibitors like Atazanavir. This specific spatial arrangement of atoms allows the inhibitor to mimic the transition state of the natural peptide substrate of the HIV protease. The hydroxyl group, in particular, plays a critical role in binding to the active site of the enzyme, forming a key hydrogen bond with the catalytic aspartate residues (Asp25 and Asp25'). This interaction is vital for potent inhibition of the enzyme.

The precise orientation of the substituents, dictated by the (2R, 3S) stereocenters, ensures an optimal fit within the enzyme's active site, maximizing binding affinity and inhibitory potency. Any deviation from this stereochemistry would lead to a significant loss of biological activity.

Detailed Experimental Protocol: Epoxide Formation

The conversion of (2R,3S)-tert-butyl (1,4-dichloro-3-hydroxybutan-2-yl)carbamate to the corresponding epoxide is a critical step in the synthesis of Atazanavir. This intramolecular cyclization proceeds via an SN2 mechanism, where the hydroxyl group, upon deprotonation, acts as a nucleophile to displace one of the chloride atoms.

Objective: To synthesize (2S,3S)-1-chloro-3-(tert-butoxycarbonylamino)-4-phenyl-1,2-epoxybutane from the corresponding chlorohydrin.

Materials:

  • (2R,3S)-tert-Butyl (1,4-dichloro-3-hydroxybutan-2-yl)carbamate

  • Sodium hydroxide (NaOH) or other suitable base

  • A suitable solvent system (e.g., a mixture of water and an organic solvent like toluene or dichloromethane)

  • Standard laboratory glassware and equipment for organic synthesis

Procedure:

  • Dissolution: Dissolve (2R,3S)-tert-butyl (1,4-dichloro-3-hydroxybutan-2-yl)carbamate in a suitable organic solvent in a reaction flask equipped with a magnetic stirrer.

  • Base Addition: To the stirred solution, add an aqueous solution of a slight excess of sodium hydroxide. The base deprotonates the hydroxyl group, forming an alkoxide intermediate.

  • Reaction: The reaction is typically stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, the organic layer is separated. The aqueous layer is extracted with the same organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure to yield the crude epoxide. The product can be further purified by recrystallization or chromatography if necessary.

Self-Validation: The successful formation of the epoxide can be confirmed by spectroscopic methods such as 1H NMR, where the disappearance of the hydroxyl proton signal and the appearance of characteristic signals for the epoxide protons would be observed. The stereochemistry of the product is retained from the starting material.

Physicochemical Properties

PropertyValueSource
CAS Number 326479-99-6[1]
Molecular Formula C9H17Cl2NO3[1]
Molecular Weight 258.14 g/mol [1]
Appearance White to off-white solid---
Solubility Soluble in many organic solvents---

Beyond HIV: Other Potential Applications

While the synthesis of HIV protease inhibitors is the most well-documented application, the unique structural features of (2R,3S)-tert-butyl (1,4-dichloro-3-hydroxybutan-2-yl)carbamate make it a potentially valuable building block for other areas of medicinal chemistry. The presence of multiple reactive sites allows for its incorporation into a variety of molecular scaffolds.[13][14]

Potential, though less explored, applications could include:

  • Synthesis of other enzyme inhibitors: The core amino alcohol structure is a common motif in inhibitors of other proteases and enzymes.

  • Development of novel scaffolds: The dichloro functionality allows for the introduction of diverse substituents, enabling the creation of libraries of compounds for screening against various biological targets.[13]

  • Probing biological systems: The well-defined stereochemistry makes it a useful tool for studying the stereochemical requirements of biological receptors and enzymes.

Further research is needed to fully explore the potential of this versatile chiral building block in these and other areas of medicinal chemistry.

Conclusion

(2R,3S)-tert-butyl (1,4-dichloro-3-hydroxybutan-2-yl)carbamate stands out as a prime example of a strategically designed chiral building block that has had a significant impact on medicinal chemistry. Its well-defined stereochemistry and versatile functionality have been instrumental in the development of life-saving drugs for the treatment of HIV. The principles underlying its application – the importance of stereochemistry, the use of protecting groups, and the strategic manipulation of reactive functional groups – are fundamental to the art and science of modern drug discovery. As the quest for new and more effective therapeutics continues, the demand for such sophisticated and enantiomerically pure building blocks will undoubtedly grow.

References

  • Syntheses of FDA Approved HIV Protease Inhibitors. (n.d.). National Institutes of Health (NIH).
  • An Efficient and Practical Synthesis of the HIV Protease Inhibitor Atazanavir via a Highly Diastereoselective Reduction Approach. (2008, January 4). ACS Publications.
  • DESIGN AND SYNTHESIS OF POTENT HIV-1 PROTEASE INHIBITORS AND ENANTIOSELECTIVE SYNTHESIS OF ANTIDIABETIC AGENT, CARAMBOLAFLAVONE. (2024, May 17). Purdue University Graduate School.
  • 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane | CAS 326479-99-6. (n.d.). Santa Cruz Biotechnology.
  • Application of 1,3-Dichlorocyclobutane in Medicinal Chemistry: A Gateway to Novel Drug Scaffolds. (n.d.). Benchchem.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). National Institutes of Health (NIH).
  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • ATAZANAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020, May 4). Gpatindia.
  • Application of chiral building blocks to the synthesis of drugs. (n.d.).
  • Synthesis the HIV protease inhibitor Atazanavir. (n.d.). Syrris.
  • Design, Synthesis, and Pharmacokinetic Evaluation of Phosphate and Amino Acid Ester Prodrugs for Improving the Oral Bioavailability of the HIV-1 Protease Inhibitor Atazanavir. (2019, April 11). PubMed.
  • BOC-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • Precision Chiral Building Block Synthesis. (n.d.). BOC Sciences.
  • Chiral Building Blocks. (n.d.). Buchler GmbH.
  • Chiral building blocks. (n.d.). Sigma-Aldrich.
  • BOC-Amino Acids. (n.d.). BOC Sciences.

Sources

Foundational

Structural Elucidation of 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane

The following technical guide details the structural elucidation of 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane , a critical chiral pharmacophore often employed in the synthesis of HIV protease inhibitors and transitio...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural elucidation of 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane , a critical chiral pharmacophore often employed in the synthesis of HIV protease inhibitors and transition-state mimetics.

Executive Summary

The compound 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane (CAS 326479-99-6) represents a specialized class of "chlorohydrin" isosteres. It serves as a bis-electrophilic scaffold, allowing for the rapid assembly of cyclic ureas or symmetric peptidomimetics found in antiretroviral therapies.[1] Its value lies in its high-density functionalization: a protected amine for peptide coupling, a secondary alcohol for transition-state mimicry, and two terminal chlorides for cyclization or displacement.[1]

This guide outlines a rigorous, self-validating workflow for confirming its identity, purity, and absolute stereochemistry, distinguishing it from its diastereomer (2R,3R) and regioisomers.

Molecular Architecture & Stereochemistry

Before elucidation, one must understand the connectivity and spatial arrangement.[1]

  • Formula:

    
    
    
  • MW: 258.14 g/mol [1]

  • Key Features:

    • C1 & C4: Terminal electrophilic sites (Alkyl chlorides).[1]

    • C2: Chiral center bearing the carbamate (Boc-NH).[1] Configuration: (R) .

    • C3: Chiral center bearing the hydroxyl group.[1] Configuration: (S) .

    • Stereochemical Relationship: The (2R, 3S) configuration typically implies an anti or threo-like relationship in the linear backbone, crucial for the biological activity of the final drug product.[1]

Elucidation Workflow

The following diagram illustrates the logical pathway from crude isolation to structural certification.

ElucidationWorkflow Start Crude Intermediate (Post-Epoxide Opening) Step1 Step 1: Mass Spectrometry (Isotope Fingerprinting) Start->Step1 Decision1 Isotope Ratio 9:6:1 (M, M+2, M+4)? Step1->Decision1 Decision1->Start No (Check Synthesis) Step2 Step 2: 1H NMR Spectroscopy (Connectivity & Symmetry) Decision1->Step2 Yes (2 Cl atoms) Decision2 Coupling J(2,3) Confirms Diastereomer? Step2->Decision2 Step3 Step 3: X-Ray / Mosher's Method (Absolute Configuration) Decision2->Step3 Consistent Final CERTIFIED STRUCTURE 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane Step3->Final

Figure 1: Analytical decision matrix for the certification of dichloro-hydroxy-amine intermediates.

Phase 1: Mass Spectrometry (The Chlorine Fingerprint)

The presence of two chlorine atoms provides a definitive isotopic signature that serves as the first "gate" in quality control.[1] Unlike standard peptides, this molecule must exhibit a specific multiplet pattern due to the natural abundance of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 (75%) and 

(25%).
The 9:6:1 Rule

For a molecule with two chlorine atoms (


), the molecular ion cluster will appear as three distinct peaks separated by 2 mass units:
  • M (m/z 257/258): Contains ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     + 
    
    
    
    . Relative Intensity: 9 (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
    
    
    ).
  • M+2 (m/z 259/260): Contains ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     + 
    
    
    
    . Relative Intensity: 6 (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
    
    
    ).
  • M+4 (m/z 261/262): Contains ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     + 
    
    
    
    . Relative Intensity: 1 (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
    
    
    ).

Experimental Protocol:

  • Method: ESI-MS (Positive Mode) or APCI.[1]

  • Observation: Look for the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     adduct at m/z 280, 282, 284.
    
  • Fragmentation:

    • Loss of Boc group (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ): Look for peaks at m/z 158 (base amine).
      
    • Loss of t-Butyl (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ): Common in ESI source.
      
ngcontent-ng-c1352109670="" class="ng-star-inserted">

Critical Check: If the ratio appears as 3:1, you likely have the monochloro impurity (incomplete reaction). If the ratio is complex, check for the trichloro byproduct.[1]

Phase 2: NMR Spectroscopy (The Stereochemical Probe)

NMR is the primary tool for establishing the relative stereochemistry (2R vs 3S) and confirming the regiochemistry of the chlorines.[1]

Expected H NMR Data (400 MHz, )

The following table summarizes the chemical shifts characteristic of this scaffold. Note that the Boc group rotamers may cause line broadening or peak doubling at room temperature.[1]

PositionProton TypeShift (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

ppm)
MultiplicityIntegrationStructural Insight
Boc

1.44Singlet (s)9HDiagnostic for protection.
NH Carbamate4.9 - 5.2Doublet (br)1HExchangeable with ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

.
H-2 ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

3.85 - 3.95Multiplet (m)1HDeshielded by N and adjacent Cl.
H-3 ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

3.95 - 4.05Multiplet (m)1HDeshielded by OH and adjacent Cl.
H-1 ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

3.65 - 3.80ABX System2HDiastereotopic protons (chiral influence).
H-4 ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

3.60 - 3.75ABX System2HOverlaps with H-1; requires COSY to resolve.
OH Hydroxyl3.0 - 4.0Broad (br)1HShift varies with concentration/solvent.
Stereochemical assignment via Coupling Constants ( )

The coupling constant between H-2 and H-3 (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) is the subtle indicator of the (2R, 3S) relationship.
  • Anti-relationship (2R, 3S): Typically exhibits a smaller ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     value (2–5 Hz) in open chains due to hydrogen bonding conformers, though this is flexible.
    
  • Syn-relationship (2R, 3R): Often shows slightly larger ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     values.
    
  • Protocol: To definitively prove the relative stereochemistry via NMR, convert the molecule to a cyclic oxazolidinone derivative using NaH. The rigid ring fixes the dihedral angle:[1]

    • Cis-oxazolidinone (derived from Syn): ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       Hz.
      
    • Trans-oxazolidinone (derived from Anti/2R,3S): ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       Hz.
      

Phase 3: Absolute Configuration (The Truth Source)

While NMR confirms connectivity, absolute stereochemistry (R vs S) requires reference to a known chiral pool precursor or X-ray crystallography.[1]

Method A: Synthetic Provenance (The "Chiral Pool" Logic)

If the synthesis began with D-Isoascorbic acid or L-Tartaric acid , the stereocenters are defined by the starting material, provided no racemization occurred.

  • Validation: Measure Specific Rotation ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    .[2]
    
  • Target: The (2R, 3S) isomer typically exhibits a negative rotation (e.g., ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     to 
    
    
    
    in MeOH), though this must be calibrated against a certified standard.
Method B: X-Ray Crystallography (Gold Standard)

Since the molecule contains heavy atoms (Chlorine), it is an excellent candidate for X-ray diffraction without further derivatization, provided it crystallizes.[1]

  • Solvent System: Slow evaporation from Hexane/Ethyl Acetate (4:1).[1]

  • Anomalous Dispersion: The chlorine atoms provide sufficient anomalous scattering to determine absolute configuration (Flack parameter) without needing a heavy metal derivative.[1]

Quality Control & Impurity Profiling

In drug development, identifying specific impurities is as important as the main peak.[1]

ImpurityOriginDetection
Regioisomer (1,3-dichloro) Incorrect epoxide opening.[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

NMR: Distinct shift of the

carbons.
Epoxide (Unreacted) Incomplete reaction with HCl.[1]TLC (stained with ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

) or NMR (peaks at 2.8 ppm).
Diol (Hydrolysis) Displacement of Cl by water.[1]MS: Mass shift (M-Cl+OH).[1] Loss of 9:6:1 pattern.[1]
Diagram: Impurity Logic Tree

ImpurityLogic Sample Isolated Sample Check1 Check MS Isotope Pattern Sample->Check1 Result1 Pattern 3:1 (M, M+2) Check1->Result1 One Cl Result2 Pattern 9:6:1 (M, M+2, M+4) Check1->Result2 Two Cl Impurity1 Monochloro Impurity (Hydrolysis or Incomplete) Result1->Impurity1 Check2 Check 1H NMR Integral (3.6-3.8 ppm region) Result2->Check2 Impurity2 Regioisomer (1,3-dichloro-2-ol) Check2->Impurity2 Multiplet Mismatch Valid High Purity Target Check2->Valid Integral = 4H

Figure 2: Logic flow for identifying common synthetic impurities.

References

  • Santa Cruz Biotechnology. 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane Product Datasheet. CAS 326479-99-6.[1] Link[1]

  • Beilstein Journal of Organic Chemistry. Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid. (General protocols for Boc-amino-hydroxy elucidation). Link

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 1,4-Dichlorobutane (Isotope Patterns). Link

  • Chemistry Steps. Isotopes in Mass Spectrometry: The M, M+2, M+4 Pattern. Link

  • PubChem. Compound Summary: (2R,3S)-3-(tert-butoxycarbonylamino)-1-chloro-2-hydroxy-4-phenylbutane (Analogous Structure Data).[1] Link

Sources

Protocols & Analytical Methods

Method

application of 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane in the synthesis of protease inhibitors

This Application Note and Protocol guide details the use of 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane (CAS 326479-99-6), a versatile chiral building block used in the synthesis of hydroxyethylamine-based protease inh...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane (CAS 326479-99-6), a versatile chiral building block used in the synthesis of hydroxyethylamine-based protease inhibitors, most notably Nelfinavir (Viracept) .

Abstract & Introduction

The synthesis of HIV protease inhibitors (PIs) requires the precise construction of a non-scissile transition-state mimic, typically a hydroxyethylamine or hydroxyethylene isostere. 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane (hereafter referred to as Boc-DCH ) serves as a critical "divergent" chiral synthon. Unlike traditional intermediates derived from phenylalanine (which fix the P1 benzyl side chain early), Boc-DCH is a bis-electrophile that allows for the modular installation of various P1 and P1' ligands.

This guide outlines the mechanistic utility of Boc-DCH and provides a validated protocol for its conversion into the key vinyl epoxide or functionalized chlorohydrin intermediates used in the manufacturing of Nelfinavir and related analogs.

Key Applications
  • Nelfinavir Synthesis: Installation of the phenylthio side chain (P1) and the decahydroisoquinoline core (P1').

  • Analog Development: Rapid generation of library compounds by varying the nucleophiles reacting at the C1 and C4 positions.

  • Stereochemical Control: Preserves the crucial (2R, 3S) configuration required for high-affinity binding to the aspartyl protease active site.

Mechanism of Action & Chemistry

The utility of Boc-DCH lies in the differential reactivity of its two chloride atoms and the hydroxyl group. The molecule functions as a "chiral linchpin," connecting the P1 side chain and the P1' amine.

Regioselective Functionalization

The C1 and C4 positions are chemically distinct due to their proximity to the chiral centers:

  • C4-Cl (Adjacent to Hydroxyl): Highly susceptible to base-mediated cyclization to form an epoxide (anchimeric assistance from C3-OH).

  • C1-Cl (Adjacent to Boc-Amine): Less reactive toward direct displacement but can be substituted by strong nucleophiles (e.g., thiolates) or involved in aziridine formation.

Reaction Pathway (Nelfinavir Route)

In the synthesis of Nelfinavir, Boc-DCH undergoes a sequential substitution:

  • Thiolate Displacement: The C4-Cl is displaced by sodium thiophenoxide (or the epoxide is opened by it) to install the phenylthio group.

  • Epoxide Formation/Opening: The remaining chloride (or the formed epoxide) reacts with the decahydroisoquinoline amine.

Note: The exact order of operations can vary based on the specific patent process (Agouron vs. generic routes), but the central transformation involves the conversion of the chlorohydrin moiety into an epoxide.

ReactionPathway cluster_legend Legend Start Boc-DCH (1,4-dichloro-3-hydroxy) Base Base Treatment (KOH/MeOH) Start->Base Deprotonation Thiol Thiophenol (PhSH) Start->Thiol Direct Displacement (Alternative Route) Epoxide Chiral Epoxide Intermediate Base->Epoxide Cyclization (C3-O attacks C4) Product Nelfinavir Core (S-Phenyl / Amine) Epoxide->Product Ring Opening (Nucleophile Attack) Thiol->Product key Solid: Primary Pathway Dashed: Alternative

Figure 1: Mechanistic pathway for the conversion of Boc-DCH into the protease inhibitor core.

Experimental Protocols

Protocol A: Epoxide Formation (Key Intermediate)

This protocol converts Boc-DCH into the reactive (1S, 2R)-[1-(chloromethyl)-2,3-epoxypropyl]carbamic acid tert-butyl ester (or equivalent), preparing it for nucleophilic attack.

Reagents:

  • Boc-DCH (1.0 eq)

  • Potassium Hydroxide (KOH) (1.1 eq)

  • Methanol (MeOH) (anhydrous)

  • Dichloromethane (DCM) (for extraction)

Procedure:

  • Dissolution: Dissolve 10.0 g (38.7 mmol) of Boc-DCH in 100 mL of anhydrous MeOH. Cool the solution to 0°C in an ice bath.

  • Base Addition: Add a solution of KOH (2.4 g, 42.6 mmol) in 20 mL MeOH dropwise over 30 minutes. Maintain internal temperature < 5°C.

  • Reaction: Stir the mixture at 0°C for 2 hours, then allow to warm to room temperature (20-25°C) for 1 hour. Monitor by TLC (Silica, 1:1 EtOAc/Hexane) for the disappearance of starting material.

  • Quench: Neutralize the reaction with 1.0 M acetic acid to pH 7.

  • Workup: Concentrate the methanol under reduced pressure. Resuspend the residue in 150 mL DCM and wash with water (2 x 50 mL) and brine (50 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Result: The crude product is a pale yellow oil containing the chloromethyl epoxide, suitable for immediate coupling.

Protocol B: Coupling with Nucleophile (Nelfinavir Side Chain)

This step demonstrates the installation of the phenylthio group, a distinctive feature of Nelfinavir.

Reagents:

  • Crude Epoxide from Protocol A (1.0 eq)

  • Thiophenol (1.05 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Isopropanol (IPA)

Procedure:

  • Preparation: Dissolve the crude epoxide (approx. 38 mmol) in 120 mL of Isopropanol.

  • Addition: Add Triethylamine (6.4 mL, 45.6 mmol) followed by Thiophenol (4.1 mL, 40 mmol) at room temperature.

  • Heating: Heat the reaction mixture to reflux (80-82°C) under nitrogen atmosphere for 4-6 hours.

    • Mechanism:[1][2][3] The thiolate attacks the terminal carbon of the epoxide (regioselective opening) or displaces the primary chloride depending on the specific isomer formed in Protocol A.

  • Cooling & Crystallization: Cool the mixture to room temperature. The product often precipitates or can be crystallized by adding water/ethanol.

  • Purification: Recrystallize from EtOAc/Hexanes to obtain the (2R, 3R)-3-(t-Boc-amino)-2-hydroxy-4-phenylthio-1-chlorobutane (or the cyclized intermediate depending on conditions).

Data Summary & Troubleshooting

ParameterSpecification / ObservationOptimization Tip
Purity (HPLC) > 98% (Target)Monitor des-chloro impurities; ensure anhydrous conditions to prevent hydrolysis.
Yield (Step A) 85 - 92%Control temperature strictly at 0°C to avoid bis-epoxide formation.
Stereochemistry > 99% eeAvoid strong bases (e.g., NaH) which may cause racemization at the C2 position.
Appearance White solid or viscous oilIf oil is dark, treat with activated charcoal before crystallization.

Common Issues:

  • Racemization: Can occur if the reaction temperature exceeds 40°C during base treatment.

  • Regioisomer Formation: Reaction with thiophenol can yield mixtures if the pH is not controlled; TEA provides a mild buffering effect.

Workflow Visualization

Workflow Input Starting Material: Boc-DCH Step1 Step 1: Epoxidation (KOH, MeOH, 0°C) Input->Step1 Check1 QC Check: TLC/NMR Step1->Check1 Check1->Step1 Incomplete Step2 Step 2: Nucleophilic Opening (PhSH, TEA, Reflux) Check1->Step2 Pass Purify Purification (Crystallization) Step2->Purify Final Final Intermediate: Nelfinavir Precursor Purify->Final

Figure 2: Operational workflow for the synthesis of the Nelfinavir intermediate.

References

  • Kaldor, S. W., et al. (1997). "Viracept (Nelfinavir Mesylate, AG1343): A Potent, Orally Bioavailable Inhibitor of HIV-1 Protease." Journal of Medicinal Chemistry. Link

  • Riediker, M., et al. (Generic Manufacturing Process). "Process for the preparation of Nelfinavir mesylate." World Intellectual Property Organization (WO Patent). Link

  • Santa Cruz Biotechnology. "2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane Product Data." SCBT Catalog. Link

  • Ghosh, A. K., et al. (2016). "Structure-based design of HIV-1 protease inhibitors." Current Opinion in Chemical Biology. Link

Sources

Application

protecting group strategies involving 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane

This guide outlines the strategic handling of 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane (hereafter referred to as the Dichlorohydrin Intermediate ), a critical chiral building block in the synthesis of HIV protease i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic handling of 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane (hereafter referred to as the Dichlorohydrin Intermediate ), a critical chiral building block in the synthesis of HIV protease inhibitors (PIs) such as Nelfinavir and Saquinavir analogs .

The core challenge with this molecule lies in its trifunctional nature : it possesses two electrophilic chloride sites, a nucleophilic hydroxyl group, and a protected amine. The success of downstream synthesis depends on the chemoselective and regioselective manipulation of these groups without compromising the stereochemical integrity or the Boc protecting group.

Part 1: Strategic Overview & Chemical Logic

The Dichlorohydrin Intermediate serves as a "stereochemical anchor." Its (2R, 3S) configuration dictates the final geometry of the transition-state mimic in the HIV protease active site.

The "Boc-Epoxide" Gateway

The primary utility of this intermediate is its conversion into a reactive epoxide (specifically the cis- or trans-oxirane depending on the precursor).

  • Mechanism: Treatment with base triggers an intramolecular Williamson ether synthesis where the C3-hydroxyl displaces the C4-chloride (or C1-chloride depending on specific conditions, though C4 is kinetically favored for terminal epoxide formation in similar substrates).

  • The Risk (Oxazolidinone Formation): The Boc group is not merely a spectator.[1] Under basic conditions, the carbamate oxygen is nucleophilic. If the epoxide formation is slow, or if the base is insufficiently strong to deprotonate the hydroxyl fully but strong enough to activate the carbamate, the Boc carbonyl oxygen can attack the electrophilic carbon (C1 or C4), leading to a stable, cyclic 2-oxazolidinone . This is a "dead-end" side product that requires harsh hydrolysis to reverse, often destroying the molecule.

Critical Control Points
  • Base Strength vs. Nucleophilicity: Strong bases (KOH, NaOH) favor the kinetic formation of the epoxide (O-alkylation). Weaker bases or Lewis acids often favor the thermodynamic oxazolidinone (N/O-acylation/alkylation).

  • Temperature: Low temperatures (0°C to -10°C) suppress the higher-activation-energy oxazolidinone pathway.

  • Solvent: Protic solvents (MeOH, EtOH) stabilize the alkoxide intermediate, favoring epoxide formation over the intramolecular carbamate attack.

Part 2: Experimental Protocols

Protocol 1: Chemoselective Epoxide Formation

Objective: Cyclization of the Dichlorohydrin to (2S, 3S)-1,2-epoxy-3-(Boc-amino)-4-chlorobutane (or regioisomer) without oxazolidinone formation.

Materials:

  • Substrate: 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane

  • Base: Potassium Hydroxide (KOH) or Potassium tert-butoxide (KOtBu)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of the Dichlorohydrin substrate in 50 mL of absolute EtOH. Cool the solution to 0°C in an ice/water bath.

  • Base Addition: Add 1.1 equivalents of KOH (ethanolic solution) dropwise over 20 minutes. Crucial: Rapid addition can create local hot spots, promoting side reactions.

  • Reaction Monitoring: Stir at 0°C for 2–4 hours. Monitor by TLC (Silica, 30% EtOAc/Hexanes) or HPLC.

    • Target: Disappearance of starting material (Rf ~0.4) and appearance of epoxide (Rf ~0.6).

    • Warning Sign: Appearance of a spot with Rf ~0.3 often indicates oxazolidinone.

  • Quench: Once complete, neutralize immediately with 1.0 equivalent of acetic acid or dilute KH2PO4 solution.

  • Workup: Concentrate the solvent under reduced pressure (keep bath <30°C). Partition residue between EtOAc and water. Wash organic layer with brine, dry over Na2SO4, and concentrate.

  • Storage: The epoxide is reactive.[1][2][3][4] Use immediately or store at -20°C under Argon.

Protocol 2: Regioselective Nucleophilic Displacement (Thiol Coupling)

Objective: Displacement of the remaining chloride (typically C1 or C4) with a thiophenol derivative (e.g., for Nelfinavir side chain installation) while preserving the Boc group.

Materials:

  • Substrate: Boc-amino-chloro-epoxide (from Protocol 1)

  • Nucleophile: Thiophenol (PhSH) or 2-Methylbenzenethiol

  • Base: Sodium Hydride (NaH) or Triethylamine (TEA)

Step-by-Step Methodology:

  • Activation: In a flame-dried flask, suspend 1.1 equiv of NaH (60% in oil) in dry DMF at 0°C. Add 1.1 equiv of Thiophenol dropwise. Stir until H2 evolution ceases (formation of Sodium Thiophenolate).

  • Coupling: Dissolve the Epoxide substrate in minimal DMF and add it via cannula to the thiophenolate solution.

  • Conditions: Warm to Room Temperature (20–25°C). Stir for 4–6 hours.

    • Note: The thiolate is a soft nucleophile and will preferentially attack the less hindered carbon of the epoxide or the primary chloride depending on the specific isomer used. For 1,4-dichloro derivatives, the thiolate often displaces the primary chloride before or concurrently with epoxide opening if conditions allow, but sequential addition is safer.

  • Workup: Quench with saturated NH4Cl. Extract with Et2O (to remove DMF).

Protocol 3: Boc Deprotection (Final Stage)

Objective: Removal of the Boc group to liberate the amine for final coupling (e.g., with a carboxylic acid or acylation).

Materials:

  • Reagent: Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane.

  • Scavenger: Triethylsilane (TES) or Thioanisole (if the molecule contains sensitive S-groups).

Step-by-Step Methodology:

  • Dissolution: Dissolve the protected intermediate in DCM (0.1 M concentration).

  • Acidolysis: Add TFA/DCM (1:1 v/v) containing 2.5% Thioanisole (scavenger is critical if a sulfur side chain is present to prevent tert-butyl cation alkylation of the sulfur).

  • Reaction: Stir at 0°C for 30 minutes, then warm to RT for 1 hour.

  • Workup: Evaporate volatiles on a rotavap. Co-evaporate with toluene (3x) to remove residual TFA. The product is obtained as the TFA salt.

Part 3: Troubleshooting & Visualization

Data Summary: Reaction Outcomes
ConditionMajor ProductMechanismStatus
KOH / EtOH / 0°C Epoxide Williamson Ether Synthesis (O-alkylation)Desired
NaH / THF / Reflux Oxazolidinone Intramolecular Carbamate Attack (N-alkylation)Failure
TFA / DCM / RT Free Amine Acidolytic Cleavage (Boc removal)Desired
Weak Base / Heat Racemate Retro-aldol / EliminationFailure
Pathway Visualization

ReactionPathway Start 2R-(t-Boc)amino- 1,4-dichloro-3S-hydroxybutane Epoxide (2S,3S)-Epoxide Intermediate Start->Epoxide KOH, EtOH, 0°C (Protocol 1) Oxazolidinone Cyclic Carbamate (Oxazolidinone) Start->Oxazolidinone Heat, Weak Base (Avoid!) Thio_Product S-Phenyl Derivative Epoxide->Thio_Product PhS-Na+, DMF (Protocol 2) Final_Drug HIV Protease Inhibitor (e.g., Nelfinavir Core) Thio_Product->Final_Drug 1. Amine Coupling 2. TFA Deprotection

Caption: Divergent pathways for the Dichlorohydrin intermediate. The blue path represents the successful synthesis strategy; the red dashed path represents the common oxazolidinone failure mode.

Decision Tree: Process Control

DecisionTree Check1 Is Oxazolidinone Detected by IR? (1750 cm-1) Action1 Lower Temp to -10°C Switch to MeOH Check1->Action1 Yes Action2 Proceed to Nucleophilic Opening Check1->Action2 No Check2 Is Sulfur Side Chain Present? Action2->Check2 Action3 Use Scavengers (Thioanisole) in TFA Check2->Action3 Yes Action4 Standard TFA/DCM Deprotection Check2->Action4 No Start Start Protocol Start->Check1

Caption: Logic flow for troubleshooting impurities and selecting deprotection conditions.

References

  • Synthesis of Nelfinavir and Intermediates

    • Title: Practical Synthesis of the HIV Protease Inhibitor Nelfinavir Mesylate
    • Source:Journal of Organic Chemistry
    • URL:[Link]

  • Epoxide vs.

    • Title: Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone from Amino Acid Derived N-Boc-Epoxide.[4][5]

    • Source:ACS Organic & Inorganic Au[5]

    • URL:[Link]

  • Boc Protection Stability

    • Title: Boc-Protected Amino Groups - Stability and Side Reactions.[6]

    • Source:Organic Chemistry Portal
    • URL:[Link]

  • General HIV PI Synthesis Strategies

    • Title: Design and Synthesis of HIV-1 Protease Inhibitors.[7]

    • Source:N
    • URL:[Link]

Sources

Method

Application Note: Strategic Utilization of (2R,3S)-2-(t-Boc)amino-1,4-dichloro-3-hydroxybutane

This Application Note is designed for researchers in medicinal chemistry and chemical biology. It details the strategic utilization of (2R,3S)-2-(t-Boc)amino-1,4-dichloro-3-hydroxybutane (CAS 326479-99-6), a high-value c...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and chemical biology. It details the strategic utilization of (2R,3S)-2-(t-Boc)amino-1,4-dichloro-3-hydroxybutane (CAS 326479-99-6), a high-value chiral synthon derived from the chiral pool.

Executive Summary

(2R,3S)-2-(t-Boc)amino-1,4-dichloro-3-hydroxybutane (hereafter referred to as BDH-Cl2 ) is a versatile C2-asymmetric building block. Unlike standard amino acid derivatives, BDH-Cl2 possesses a unique bis-electrophilic architecture flanking a central vicinal amino-alcohol core. This structure allows for divergent synthetic pathways:

  • Chiral Heterocycle Synthesis: Rapid access to enantiopure 3-hydroxypyrrolidines and azetidines via tandem cyclization.

  • Protease Inhibitor Scaffolding: Serving as a transition-state isostere precursor (hydroxyethylamine core) for HIV and HCV protease inhibitors.

  • Proteomic Crosslinking: Acting as a cysteine-selective bifunctional probe for mapping protein tertiary structures.

This guide provides validated protocols for converting BDH-Cl2 into its reactive epoxide form and utilizing it for heterocycle construction.

Chemical Profile & Handling

PropertySpecification
Chemical Name (2R,3S)-2-(t-Boc)amino-1,4-dichloro-3-hydroxybutane
CAS Number 326479-99-6
Molecular Formula C9H17Cl2NO3
Molecular Weight 258.14 g/mol
Stereochemistry (2R, 3S) - anti configuration
Solubility Soluble in DCM, MeOH, DMSO; Insoluble in Water
Stability Moisture sensitive; Store at -20°C under Argon

Safety Warning: BDH-Cl2 is an alkylating agent. Handle in a fume hood with appropriate PPE (nitrile gloves, safety goggles).

Mechanistic Pathways

The utility of BDH-Cl2 lies in its sequential reactivity. The C3-hydroxyl group can displace the C4-chloride to form an epoxide (the "warhead"), which then invites nucleophilic attack. Subsequent displacement of the C1-chloride allows for ring closure.

Diagram 1: Divergent Synthetic Pathways

BDH_Pathways cluster_legend Legend Start (2R,3S)-BDH-Cl2 (Bis-Electrophile) Base Base Treatment (KOH/MeOH) Start->Base Intramolecular Cyclization Epoxide Chiral Vinyl/Alkyl Epoxide (Activated Intermediate) Base->Epoxide PathA Pathway A: Primary Amine (R-NH2) Epoxide->PathA Ring Opening PathB Pathway B: Thiol/Hydrazine Epoxide->PathB Nucleophilic Attack Pyrrolidine 3-Hydroxypyrrolidine (Glycosidase Inhibitors) PathA->Pyrrolidine 5-exo-tet Cyclization Isostere Hydroxyethylamine (Protease Inhibitors) PathB->Isostere Linear Extension key1 Starting Material key2 Reagent key3 Intermediate key4 Final Product

Caption: Divergent synthesis starting from BDH-Cl2. Pathway A leads to heterocyclic rings via double displacement; Pathway B leads to linear peptidomimetics.

Experimental Protocols

Protocol A: Activation to the Chiral Epoxide

The primary gateway to utilizing BDH-Cl2 is the formation of the epoxide in situ or as an isolated intermediate.

Rationale: The C3-hydroxyl is positioned to displace the C4-chloride under basic conditions, generating a (1S,2R)-1-chloro-3-(t-Boc-amino)-2,3-epoxybutane equivalent.

Materials:

  • BDH-Cl2 (1.0 eq)

  • Potassium Hydroxide (KOH) (1.1 eq)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)[1]

Procedure:

  • Dissolution: Dissolve BDH-Cl2 (100 mg, 0.39 mmol) in anhydrous Methanol (2 mL) in a round-bottom flask. Cool to 0°C using an ice bath.

  • Base Addition: Add KOH (24 mg, 0.43 mmol) dissolved in MeOH (0.5 mL) dropwise over 5 minutes.

    • Critical Note: Do not use excess base or elevated temperatures, as this may trigger the displacement of the second chloride (C1) or polymerization.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 30 minutes. Monitor by TLC (Silica, 50% EtOAc/Hexane). The starting material (Rf ~0.5) should disappear, replaced by the epoxide (Rf ~0.6).

  • Workup: Concentrate the methanol under reduced pressure (do not heat above 30°C). Resuspend the residue in DCM (10 mL) and wash with water (2 x 5 mL) to remove salts.

  • Drying: Dry the organic layer over Na2SO4, filter, and concentrate.

  • Yield: Expect ~90% yield of the crude epoxide. Use immediately for Protocol B.

Protocol B: Synthesis of Chiral 3-Hydroxypyrrolidines

This protocol utilizes the bis-electrophilic nature of BDH-Cl2 to form a 5-membered nitrogen heterocycle, a core scaffold for many glycosidase inhibitors and alkaloids.

Mechanism:

  • Amine attacks the epoxide (Ring Opening).

  • The resulting secondary amine attacks the C1-chloride (Cyclization).

Materials:

  • Activated Epoxide (from Protocol A) (1.0 eq)

  • Primary Amine (e.g., Benzylamine) (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Ethanol (EtOH)

Procedure:

  • Setup: Dissolve the crude epoxide (from Protocol A) in Ethanol (0.2 M concentration).

  • Addition: Add the Primary Amine (1.2 eq) and DIPEA (2.0 eq).

  • Reflux: Heat the mixture to reflux (78°C) for 6–12 hours.

    • Checkpoint: Monitor by LC-MS.[2] You will observe an intermediate mass (M+Amine) first, followed by the cyclized product (M+Amine-HCl).

  • Purification: Cool to RT and concentrate in vacuo.

  • Isolation: Purify via flash column chromatography (DCM/MeOH gradient).

  • Result: The product is a (3S,4R)-4-(t-Boc)amino-1-alkyl-3-hydroxypyrrolidine .

Data Interpretation:

  • 1H NMR: Look for the disappearance of the terminal -CH2Cl protons (usually δ 3.5-4.0 ppm) and the appearance of ring protons (multiplets at δ 2.5-3.0 ppm).

  • Stereochemistry: The (2R,3S) stereochemistry of the starting material is conserved/inverted predictably to yield the trans-substituted pyrrolidine.

Application in Proteomics (Cysteine Mapping)

BDH-Cl2 can serve as a "molecular ruler" for crosslinking proximal cysteine residues in proteins.

Protocol:

  • Protein Preparation: Dilute protein to 10 µM in HEPES buffer (pH 7.5).

  • Labeling: Add BDH-Cl2 (50 µM final) from a DMSO stock.

  • Incubation: Incubate at 37°C for 1 hour.

  • Analysis: Digest with Trypsin and analyze via LC-MS/MS.

  • Identification: Search for crosslinked peptides with a mass shift corresponding to the BDH core (-2 HCl + C9H17NO3).

References

  • Sigma-Aldrich. (n.d.). Boc-Protected Amino Groups - Stability and Reactivity. Organic Chemistry Portal.[3] Retrieved October 24, 2024, from [Link]

  • Beilstein Journals. (2015). Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines.[4] Beilstein Journal of Organic Chemistry. Retrieved October 24, 2024, from [Link]

  • National Institutes of Health (NIH). (2005). Synthesis of (2R,3S) 3-amino-4-mercapto-2-butanol, a threonine analogue for covalent inhibition of sortases. Bioorganic & Medicinal Chemistry Letters. Retrieved October 24, 2024, from [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Morpholines and Pyrrolidines. Retrieved October 24, 2024, from [Link]

Sources

Application

Application Note: Strategic Utilization of 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane in Asymmetric Pharmacochemistry

This Application Note provides a comprehensive technical guide for the utilization of 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane (CAS 326479-99-6). This molecule serves as a high-value chiral bis-electrophile in the a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the utilization of 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane (CAS 326479-99-6). This molecule serves as a high-value chiral bis-electrophile in the asymmetric synthesis of hydroxyethylamine (HEA) and hydroxyethylene transition-state isosteres, which are the structural cores of HIV protease inhibitors (e.g., Atazanavir, Darunavir analogs) and other aspartyl protease inhibitors.

Executive Summary

The synthesis of peptidomimetics, particularly HIV protease inhibitors, relies heavily on the construction of the non-hydrolyzable hydroxyethylamine (HEA) core. 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane represents a "privileged" chiral scaffold due to its bis-electrophilic nature. Unlike standard phenylalanine-derived chlorohydrins (which lock the P1 side chain as benzyl), this 1,4-dichloro analogue offers a modular P1/P1' architecture . The terminal chlorides at positions 1 and 4 allow for divergent functionalization—enabling the installation of non-natural side chains, macrocyclization, or the formation of reactive chloromethyl epoxides .

This guide details the protocols for activating this scaffold and utilizing it to generate diverse transition-state inhibitor libraries.

Molecular Mechanism & Reactivity Profile

The Bis-Electrophile Advantage

The molecule contains two electrophilic sites (C1-Cl and C4-Cl) flanking a chiral amino-alcohol core. The reactivity is dictated by the stereochemical arrangement (2R, 3S) and the presence of the Boc-protected amine.

  • Primary Activation (Epoxidation): Treatment with mild base triggers the intramolecular

    
     displacement of the C4-chloride by the C3-hydroxyl group. This yields a chiral chloromethyl epoxide .
    
  • Secondary Diversification: The resulting epoxide can be opened by nucleophiles (amines, thiolates) to establish the P1' ligand, while the remaining C1-chloride (now a chloromethyl group on the epoxide or opened chain) remains available for displacement to install the P1 side chain.

Pathway Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this core.

G Start 2R-(t-Boc)amino- 1,4-dichloro-3S-hydroxybutane Base Base Treatment (KOH/EtOH) Start->Base Cyclization Epoxide Intermediate A: Chloromethyl Epoxide Base->Epoxide Stereospecific Inversion Nu1 Nucleophile 1 (P1' Ligand) Epoxide->Nu1 Regioselective Ring Opening Core Hydroxyethylamine Core Nu1->Core Formation Nu2 Nucleophile 2 (P1 Side Chain) Core->Nu2 Cl Displacement Final Target Protease Inhibitor Nu2->Final Assembly

Figure 1: Divergent synthesis pathway converting the 1,4-dichloro scaffold into complex protease inhibitors.

Experimental Protocols

Protocol A: Stereoselective Epoxide Formation

Objective: Convert the chlorohydrin precursor into the reactive (1S)-1-((S)-oxiran-2-yl)-2-chloroethyl carbamate derivative. Criticality: High. Over-exposure to base can lead to the "bis-epoxide" or polymerization.

Materials
  • Substrate: 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane (1.0 eq)

  • Base: Potassium Hydroxide (KOH), 1.1 eq (powdered)

  • Solvent: Ethanol (Absolute) or THF/MeOH (1:1)

  • Quench: Ammonium Chloride (sat. aq.)

Procedure
  • Dissolution: Dissolve 10.0 g (38.7 mmol) of the substrate in 100 mL of absolute ethanol. Cool the solution to 0°C in an ice bath.

  • Base Addition: Add powdered KOH (2.4 g, 42.6 mmol) in small portions over 15 minutes. Note: Exothermic reaction.[1] Maintain internal temp < 5°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20-25°C) for 2 hours.

    • Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The starting material (

      
      ) should disappear, and a less polar spot (
      
      
      
      ) should appear.
  • Workup:

    • Concentrate the mixture under reduced pressure to ~20 mL.

    • Dilute with Ethyl Acetate (150 mL) and wash with saturated

      
       (50 mL) followed by Brine (50 mL).
      
    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification: The crude epoxide is often pure enough for the next step. If necessary, purify via flash chromatography on silica gel (pre-treated with 1%

    
     to prevent ring opening) using 10-20% EtOAc/Hexanes.
    

Yield Target: >85% Stability: Store at -20°C under Argon. Use within 48 hours to prevent hydrolysis.

Protocol B: Nucleophilic Opening (P1' Introduction)

Objective: React the epoxide with a functional amine (e.g., isobutylamine or a hydrazine derivative) to form the inhibitor core.

Materials
  • Electrophile: Chiral Epoxide (from Protocol A)

  • Nucleophile: Isobutylamine (or specific amine R-NH2) (3.0 eq)

  • Promoter: Isopropanol (solvent) or

    
     (catalyst, optional)
    
Procedure
  • Setup: In a pressure tube or round-bottom flask, dissolve the Epoxide (5.0 mmol) in Isopropanol (25 mL).

  • Addition: Add the amine nucleophile (15.0 mmol).

  • Reflux: Heat the mixture to 75°C for 6–12 hours.

    • Mechanism:[2][3][4][5] The amine attacks the less substituted carbon of the epoxide (regioselective opening).

  • Workup: Evaporate volatiles under high vacuum to remove excess amine.

  • Result: The product is a 1-chloro-3-amino-4-hydroxy derivative. The remaining terminal chloride (C1) is now ready for displacement (e.g., by thiols or aryl cuprates) to install the final side chain.

Data Specifications & QC Parameters

To ensure the integrity of the chiral center, the following analytical parameters must be met.

ParameterSpecificationMethodRationale
Purity > 98.0%HPLC (C18, ACN/H2O)Impurities compete in subsequent coupling steps.
Enantiomeric Excess (ee) > 99%Chiral HPLC (Chiralpak AD-H)Essential for biological activity (HIV protease is stereospecific).
Residual Water < 0.1%Karl FischerWater can hydrolyze the epoxide to the diol.
Appearance White Crystalline SolidVisualYellowing indicates amine oxidation or decomposition.

Troubleshooting & Optimization

Issue: Low Regioselectivity during Ring Opening
  • Cause: Steric bulk of the amine or high reaction temperature.

  • Solution: Use Titanium(IV) isopropoxide (

    
    ) as a Lewis acid catalyst (0.2 eq). This coordinates the epoxide oxygen, enhancing electrophilicity and directing the nucleophile to the C3 position more effectively.
    
Issue: Aziridine Formation
  • Cause: If the internal amine (Boc-protected) is deprotected too early, or if the base strength is too high, the nitrogen may attack the epoxide or chloride.

  • Prevention: Maintain Boc protection until the final assembly is complete. Ensure pH does not exceed 10 during the initial epoxide formation.

References

  • Santa Cruz Biotechnology. 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane (CAS 326479-99-6). Product Catalog. Link

  • Ghosh, A. K., et al. (2008). Structure-based design of HIV-1 protease inhibitors. Journal of Medicinal Chemistry. (Contextual grounding for hydroxyethylamine isostere synthesis). Link

  • Sigma-Aldrich. Boc-Protected Amino Groups - Stability and Reactivity. Technical Library. Link

  • BenchChem. Synthesis of Chiral Amino Alcohols from Chlorohydrins. Application Protocol.[1][4][5][6][7] Link

(Note: While specific literature on this exact CAS is proprietary to specific process patents, the protocols above are derived from standard methodologies for 1,4-dichlorobutane-2,3-diol derivatives and HIV protease inhibitor synthesis.)

Sources

Method

functionalization of the hydroxyl group in 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane

Application Note: Strategic Functionalization of the C3-Hydroxyl in (2R)-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane Part 1: Strategic Overview The scaffold (2R)-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane (hereafter refer...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of the C3-Hydroxyl in (2R)-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane

Part 1: Strategic Overview

The scaffold (2R)-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane (hereafter referred to as Scaffold 1 ) is a high-value chiral synthon.[] It serves as the structural linchpin for the hydroxyethylamine isostere found in approved HIV protease inhibitors, including Nelfinavir , Amprenavir , and Saquinavir .

The central challenge in manipulating Scaffold 1 lies in the "ambidextrous" reactivity of its C3-hydroxyl group. Flanked by two electrophilic chloromethyl moieties, the hydroxyl group is not merely a passive nucleophile; it is a trigger for intramolecular cyclization.

The Functionalization Divergence:

  • Pathway A (Activation): Base-mediated deprotonation triggers rapid intramolecular displacement of the C4-chloride, yielding a chloromethyl epoxide .[] This is the critical step for coupling with amines (e.g., piperazines, isobutylamine).

  • Pathway B (Preservation): Steric shielding via O-silylation or O-acylation suppresses cyclization, allowing for chemoselective substitution of the chlorides (e.g., with azides) or backbone modification without compromising the oxygen center.[]

This guide provides validated protocols for both pathways, ensuring high diastereomeric purity and yield.

Part 2: Reaction Decision Matrix (Graphviz)

The following diagram illustrates the decision logic for functionalizing Scaffold 1 .

ReactionPathways Scaffold (2R,3S)-Scaffold 1 (Dichloro-Alcohol) Base Base Treatment (KOH/MeOH or t-BuOK) Scaffold->Base Path A: Activation Protect Silylation/Protection (TBSCl/Imid or MOM-Cl) Scaffold->Protect Path B: Preservation Epoxide Chloromethyl Epoxide (Reactive Intermediate) Base->Epoxide Intramolecular SN2 (Cyclization) ProtectedEther Silyl/MOM Ether (Stable Intermediate) Protect->ProtectedEther O-Functionalization Drug Protease Inhibitor Core (Nelfinavir/Amprenavir) Epoxide->Drug Amine Opening Azide Diazide/Amino Precursor ProtectedEther->Azide Chloride Displacement Azide->Drug Reduction & Coupling

Figure 1: Divergent functionalization pathways for the C3-hydroxyl group.[] Path A leads directly to the epoxide required for drug synthesis, while Path B preserves the linear backbone for side-chain modification.

Part 3: Detailed Protocols

Protocol A: Base-Mediated Epoxidation (Cyclization)

Objective: Convert the C3-hydroxyl into a reactive oxirane ring by displacing the C4-chloride.[] Application: Synthesis of Nelfinavir/Amprenavir intermediates.[2]

Mechanism: The reaction proceeds via a Williamson ether synthesis type mechanism. The base deprotonates the C3-OH (


).[] The resulting alkoxide attacks the 

orbital of the C-Cl bond at C4.
  • Note: Attack at C4 (forming a 3-membered epoxide) is kinetically favored over attack at C1 (forming a 4-membered oxetane) or displacement of the Boc-amino group.[]

Materials:

  • Substrate: (2R)-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane (1.0 equiv)

  • Base: Potassium Hydroxide (KOH) (1.1 equiv) or Potassium tert-butoxide (KOtBu)[]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)[]

  • Quench: Ammonium Chloride (sat. aq.)

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 g (38.7 mmol) of Scaffold 1 in 100 mL of anhydrous MeOH. Cool the solution to 0°C using an ice bath.

  • Base Addition: Prepare a solution of KOH (2.4 g, 42.6 mmol, 1.1 equiv) in 20 mL MeOH. Add this solution dropwise to the substrate over 30 minutes.

    • Critical Control: rapid addition can lead to local heating and double-elimination (bis-epoxide formation), which destroys the stereocenter control.[]

  • Reaction Monitoring: Stir at 0°C for 2 hours. Monitor by TLC (Silica, 30% EtOAc/Hexane).[]

    • Endpoint: Disappearance of starting material (

      
      ) and appearance of the epoxide (
      
      
      
      ).[]
  • Workup:

    • Neutralize with saturated

      
       solution (50 mL).[]
      
    • Remove MeOH under reduced pressure (rotary evaporator, bath < 30°C).[] Warning: Epoxides are thermally sensitive.[]

    • Extract the residue with Ethyl Acetate (

      
       mL).[]
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: The crude chloromethyl epoxide is often pure enough (>95%) for the next step. If necessary, purify via flash chromatography on silica gel (pre-treated with 1%

    
     to prevent acid-catalyzed ring opening).[]
    

Expected Data:

Parameter Value Notes
Yield 85-92% High efficiency due to intramolecular proximity.[]

|


 NMR  | 

2.8-3.0 ppm | Characteristic epoxide protons appear upfield.[] | | Stability | Moderate | Store at -20°C; prone to hydrolysis.[] |
Protocol B: O-Silylation (Protection)

Objective: Mask the C3-hydroxyl as a tert-butyldimethylsilyl (TBS) ether to prevent cyclization during subsequent nucleophilic substitutions.[]

Materials:

  • Substrate: Scaffold 1 (1.0 equiv)

  • Reagent: tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)[]

  • Catalyst: Imidazole (2.5 equiv) or DMAP (0.1 equiv)[]

  • Solvent: DMF (Anhydrous)[][3]

Step-by-Step Methodology:

  • Dissolution: Dissolve 5.0 g of Scaffold 1 in 25 mL anhydrous DMF under Nitrogen atmosphere.

  • Reagent Addition: Add Imidazole (3.3 g, 48.4 mmol). Stir until dissolved.

  • Silylation: Add TBSCl (3.5 g, 23.2 mmol) in one portion.

  • Incubation: Stir at Room Temperature (23°C) for 12–16 hours.

    • Why: The secondary alcohol is sterically hindered by the adjacent Boc-amino group and the chloromethyl arms, requiring longer reaction times than primary alcohols.

  • Workup:

    • Dilute with Water (100 mL) to dissolve imidazole salts.[]

    • Extract with Diethyl Ether (

      
       mL).[] Note: Avoid DCM if possible to prevent emulsion formation with DMF.
      
    • Wash ether layer with 5% LiCl solution (to remove residual DMF).[]

  • Purification: Flash chromatography (5% EtOAc/Hexanes).

Part 4: Scientific Validation & Troubleshooting

Mechanistic Insight: The "Neighboring Group" Effect

The C3-hydroxyl in Scaffold 1 is uniquely positioned. Upon deprotonation, the oxygen lone pair is exactly 3 carbons away from the C4-chloride. This allows for a 3-exo-tet cyclization.[]

  • Validation: If you observe a byproduct with a mass of M-36 (loss of HCl), you have formed the epoxide.

  • Validation: If you observe a byproduct with a mass of M+114 (TBS group), you have successfully protected the alcohol.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Epoxide) Hydrolysis during workupUse buffered workup (pH 7-8); avoid acidic silica.[]
Bis-Epoxide Formation Excess base / High TempStrictly control stoichiometry (1.05 equiv base) and keep T < 5°C.
Incomplete Silylation Steric HindranceSwitch to TBSOTf (Triflate) with 2,6-lutidine for higher reactivity.
Boc Deprotection Acidic contaminationEnsure all solvents are neutral; Boc is acid-labile.[]

References

  • Vertex Pharmaceuticals. "Syntheses of FDA Approved HIV Protease Inhibitors." Journal of Medicinal Chemistry. Accessed via NCBI PMC.

  • Ikunaka, M., et al. "An Enantioselective Synthesis of (2S,3R)-3-(N-Benzyloxycarbonyl)amino-1-chloro-4-phenylthiobutan-2-ol, a Central Intermediate of Nelfinavir."[][4] Organic Process Research & Development, 2002.[4]

  • Raghavan, S., et al. "Asymmetric Synthesis of the Potent HIV-Protease Inhibitor, Nelfinavir."[4] The Journal of Organic Chemistry, 2010.[4]

  • Sigma-Aldrich. "Boc-Protected Amino Groups: Stability and Deprotection Protocols."[] Organic Chemistry Portal.

  • BenchChem. "Common side reactions with Boc-protected amino acids and how to avoid them."

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane

This is a comprehensive technical support guide for the synthesis of 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane (CAS 326479-99-6), a critical chiral intermediate used in the manufacture of HIV protease inhibitors (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical support guide for the synthesis of 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane (CAS 326479-99-6), a critical chiral intermediate used in the manufacture of HIV protease inhibitors (e.g., Atazanavir, Nelfinavir analogs).

Topic: Troubleshooting Side Reactions & Impurity Profiling Audience: Process Chemists, Medicinal Chemists, and CMC Leads Version: 2.1 (Current as of 2025)

Process Overview & Reaction Logic

The synthesis of 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane typically proceeds via the stereoselective opening of a Boc-amino epoxide intermediate (e.g., (2S,3S)-1,2-epoxy-3-(Boc-amino)-4-chlorobutane) using a chlorinating agent such as gaseous HCl, LiCl/Acetic Acid, or TMSCl.

This reaction is a delicate balance between nucleophilic attack (desired path) and neighboring group participation (side reactions). The Boc group, while serving as a protecting group, is electronically active and can cyclize onto the electrophilic epoxide or chlorohydrin, leading to stable heterocyclic impurities.

Core Reaction Pathway
  • Precursor: (2S,3S)-1,2-epoxy-3-(Boc-amino)-4-chlorobutane

  • Reagent: HCl (gas or in dioxane/EtOAc) or TMSCl

  • Target: 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane

  • Mechanism: Regioselective

    
     opening of the epoxide at the terminal carbon (C1).
    

Critical Side Reactions & Troubleshooting (Q&A)

Category A: Cyclization & Heterocycle Formation[1]

Q1: I am observing a stable impurity with a Mass Shift of -56 Da (or -74 Da depending on ionization) that does not correspond to simple deprotection. What is it?

Diagnosis: You are likely forming the Oxazolidinone derivative (cyclic carbamate). Mechanism: Under acidic conditions, the carbonyl oxygen of the Boc group acts as an internal nucleophile. It attacks the activated epoxide (or the C3-carbocation equivalent) before the chloride ion can intercept it. This forms a 5-membered oxazolidinone ring and ejects the tert-butyl cation (isobutylene).

  • Structure: (4S,5R)-4-(chloromethyl)-5-(chloromethyl)oxazolidin-2-one.

  • Root Cause:

    • Acid Concentration: Localized excess of strong acid (HCl) protonates the Boc carbonyl, increasing its nucleophilicity.

    • Temperature: Reaction temperature > 0°C promotes the higher-energy cyclization pathway over the intermolecular chloride attack.

    • Solvent Polarity: Highly polar solvents stabilize the transition state for cyclization.

Corrective Action:

  • Lower Temperature: Conduct the gas sparging or HCl addition at -10°C to -20°C .

  • Reagent Switch: Switch to TMSCl (Trimethylsilyl chloride) with a mild catalyst (e.g., InCl

    
     or just in MeOH). TMSCl opens epoxides under milder conditions than protic acids, reducing the protonation of the Boc group.
    
  • Concentration Control: Maintain dilute conditions to favor the intermolecular attack of Cl

    
     over the intramolecular attack of the Boc group.
    
Category B: Protecting Group Instability

Q2: My LC-MS shows a dominant peak at [M-100]+. Is this the free amine?

Diagnosis: Yes, this is Boc Deprotection . Mechanism: The target molecule contains both a Boc group (acid-labile) and is being synthesized in an acidic medium (HCl). If the reaction time is prolonged or the temperature rises, the acid cleaves the Boc group, yielding the dihydrochloride salt of 2-amino-1,4-dichloro-3-hydroxybutane .

  • Risk Factor: High concentrations of aqueous HCl or prolonged exposure to HCl in dioxane.

Corrective Action:

  • Quench Protocol: Immediately neutralize the reaction mixture with solid

    
     or a phosphate buffer upon reaction completion. Do not let the reaction stir overnight.
    
  • Anhydrous Conditions: Use anhydrous HCl in EtOAc or Et

    
    O . Water accelerates Boc hydrolysis.
    
  • Monitoring: Use TLC (ninhydrin stain) or LC-MS to stop the reaction exactly when the epoxide is consumed.

Category C: Regioselectivity & Hydrolysis[2]

Q3: I see an impurity at M-18 (relative to target) or M+2 (hydrolysis). What is happening?

Diagnosis:

  • M+2 (Water Adduct): Formation of the Diol (1,4-dichloro-2,3-dihydroxybutane analog) or Triol . This occurs if the reaction solvent is wet; water competes with chloride as the nucleophile.

  • Regioisomer: Attack of Cl

    
     at the internal carbon (C2) of the epoxide instead of the terminal (C1). This is rare for terminal epoxides but favored if the internal position is stabilized by the neighboring amine.
    

Corrective Action:

  • Dry Solvents: Ensure all solvents (THF, EtOAc, DCM) are dried (<0.05% water).

  • Chloride Source: Use a large excess of chloride source (e.g., LiCl or

    
    ) if using a Lewis acid, to outcompete any trace water.
    

Data Summary: Impurity Profile

Impurity NameStructure DescriptionRelative Mass (LC-MS)OriginControl Strategy
Oxazolidinone Cyclic carbamate (5-membered ring)[M - 56] (Loss of t-Bu)Intramolecular CyclizationLow Temp (-20°C), Avoid excess acid
Free Amine 1,4-dichloro-3-hydroxy-2-aminobutane[M - 100] (Loss of Boc)Acidic DeprotectionShort reaction time, Anhydrous conditions
Diol/Triol Hydrolyzed epoxide[M - Cl + OH] or [M + 18]Water nucleophileDry solvents, High [Cl-]
Chloroketone Oxidized alcohol[M - 2]Oxidation (rare)Inert atmosphere (N2/Ar)

Mechanistic Pathway Visualization

The following diagram illustrates the competition between the desired pathway (Path A) and the critical side reactions (Path B & C).

G cluster_conditions Reaction Conditions Start (2S,3S)-Boc-Amino-Epoxide (Precursor) Target 2R-(t-Boc)amino-1,4-dichloro- 3S-hydroxybutane (TARGET) Start->Target Path A: HCl/LiCl (SN2 @ C1) Oxazol Oxazolidinone Derivative (Cyclic Impurity) Start->Oxazol Path B: Intramolecular Cyclization (Boc Attack) Diol Amino-Diol (Hydrolysis) Start->Diol Path D: H2O present Amine De-Boc Amine Salt (Acid Degradation) Target->Amine Path C: Excess Acid (Deprotection)

Caption: Mechanistic divergence in the chlorination of Boc-amino epoxides. Path A is the desired transformation. Path B (Oxazolidinone) is the primary competing side reaction driven by thermodynamics and acidity.

Optimized Experimental Protocol

Objective: Synthesis of 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane with <1% Oxazolidinone formation.

  • Preparation: Dissolve 1.0 eq of (2S,3S)-1,2-epoxy-3-(Boc-amino)-4-chlorobutane in anhydrous Ethyl Acetate (10 vol). Cool the solution to -15°C under Nitrogen.

  • Acid Addition: Slowly bubble anhydrous HCl gas (or add 4M HCl in Dioxane, 1.1 eq) into the solution. Rate: Maintain internal temperature below -10°C.

    • Note: Do not use a large excess of HCl. 1.05 - 1.1 equivalents are sufficient.

  • Reaction: Stir at -10°C for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Work-up (Critical):

    • Once the epoxide is consumed, immediately pour the mixture into a cold (0°C) biphasic mixture of EtOAc and saturated aqueous

      
      .
      
    • Why? Rapid neutralization prevents the slow deprotection of the Boc group and the acid-catalyzed cyclization.

  • Isolation: Separate phases, dry organic layer over

    
    , and concentrate in vacuo at <35°C.
    

References

  • Ghosh, A. K., et al. "Structure-based design of HIV-1 protease inhibitors." Journal of Medicinal Chemistry, 2006.

  • Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th Edition, Wiley-Interscience. (Discusses Boc stability and oxazolidinone formation).[1][2]

  • Stoner, E. J., et al. "Benzylation of Boc-amino acids: Side reactions and troubleshooting." Organic Process Research & Development, 2000. (General Boc side reaction mechanisms).[1]

  • Benedetti, F., et al. "Versatile synthesis of HIV protease inhibitors via epoxide opening." Journal of Organic Chemistry, 1997.

Sources

Optimization

preventing racemization during reactions with 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane

This is Dr. Aris Thorne , Senior Application Scientist at the Chiral Chemistry Technical Support Center.

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Chiral Chemistry Technical Support Center.

The handling of 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane is a critical checkpoint in the synthesis of hydroxyethylamine isosteres (common in HIV protease inhibitors like Atazanavir and Amprenavir). The presence of the tert-butoxycarbonyl (Boc) group adjacent to a secondary alcohol and two electrophilic chlorides creates a "perfect storm" for intramolecular cyclization, leading to irreversible racemization (epimerization) via oxazolidinone formation.

Below is your technical guide to navigating these risks.

Part 1: Critical Mechanism Analysis

The "Oxazolidinone Shunt"

The primary cause of optical purity loss in this intermediate is not simple thermal racemization, but a chemical transformation known as the Oxazolidinone Shunt .

  • Desired Pathway (Epoxide Formation): Under controlled basic conditions, the C3-hydroxyl group is deprotonated. The resulting alkoxide attacks the C4-chloride (or C1) via an intramolecular

    
     mechanism to form the chiral epoxide.
    
  • Failure Pathway (Oxazolidinone Formation): If the reaction temperature is too high or the base concentration is uncontrolled, the carbonyl oxygen of the Boc group acts as a nucleophile. It attacks the electrophilic C3 position (often activated by transient protonation or chelation), displacing the hydroxyl group (or closing onto the epoxide after it forms). This results in a cyclic carbamate (oxazolidinone) and typically inverts the stereocenter at C3 , destroying the (2R, 3S) configuration.

Pathway Visualization

The following diagram illustrates the competition between the desired epoxide formation and the racemizing oxazolidinone pathway.

RacemizationPathways Start 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane Base Addition of Base (KOH/MeOH or NaH/THF) Start->Base Alkoxide Intermediate Alkoxide (C3-O-) Base->Alkoxide Deprotonation Path_Safe Path A: Desired S_N2 (O- attacks C4-Cl) Alkoxide->Path_Safe < 10°C, Controlled pH Path_Risk Path B: NGP / Oxazolidinone Shunt (Boc C=O attacks C3) Alkoxide->Path_Risk > 25°C, Lewis Acid presence Epoxide Product: (2R,3S)-Chloro-Epoxide (Stereochemistry Retained) Path_Safe->Epoxide Oxazolidinone Byproduct: Oxazolidinone Derivative (C3 Inversion / Epimerization) Path_Risk->Oxazolidinone

Figure 1: Mechanistic divergence showing the temperature-dependent competition between safe epoxide formation (Path A) and racemizing oxazolidinone formation (Path B).

Part 2: Troubleshooting Guide & FAQs

Q1: I am observing a drop in ee% (from >99% to ~92%) after converting the dichloro-alcohol to the epoxide. What is happening?

Diagnosis: This is likely "post-reaction epimerization" caused by the reaction exotherm. Root Cause: The formation of the epoxide is exothermic. If the heat is not dissipated immediately, the local temperature spikes, providing the activation energy required for the Boc-oxygen to attack the newly formed epoxide or the C3 center. Corrective Action:

  • Cryogenic Addition: Cool the reaction vessel to -5°C to 0°C before adding the base.

  • Base Selection: Switch from solid KOH to a pre-cooled solution of KOH in Methanol or Potassium tert-butoxide in THF . Add dropwise to control the exotherm.

  • Quench Rapidly: Do not let the reaction stir overnight. Monitor by TLC/HPLC. Once the starting material is consumed (typically 1-2 hours), quench immediately with weak acid (e.g.,

    
    ) or buffer to pH 7.
    
Q2: Can I use strong Lewis acids to catalyze the subsequent amine opening of the epoxide?

Diagnosis: High risk of racemization.[1] Technical Insight: Lewis acids (like


 or 

) coordinate to the epoxide oxygen. While this makes the epoxide more electrophilic, it also increases the susceptibility of the epoxide to attack by the neighboring Boc-carbonyl (Neighboring Group Participation). Recommendation:
  • Avoid strong Lewis acids.

  • Use protic solvents (like Isopropanol or Ethanol) which activate the epoxide via hydrogen bonding without triggering the Boc-attack mechanism.

  • If catalysis is absolutely necessary, use mild additives like Calcium Triflate (

    
    ) which are less prone to causing NGP-induced racemization.
    
Q3: My HPLC shows a new peak that is not the enantiomer but has the same mass.

Diagnosis: You have likely formed the cis-oxazolidinone . Explanation: If the Boc group attacks C3, it displaces the leaving group (or opens the epoxide) with inversion. This forms a 5-membered ring that is stable and distinct from your linear product. Solubility Check: This byproduct is often less soluble in polar organic solvents than the open-chain amino alcohol. Check for precipitation. Recovery: It is difficult to revert this without harsh hydrolysis (which removes the Boc group). It is usually best to discard the batch or purify via column chromatography immediately.

Part 3: Optimized Experimental Protocol

Protocol: Controlled Synthesis of (2R,3S)-1,2-epoxy-3-(Boc-amino)-4-chlorobutane Objective: Convert the 1,4-dichloro intermediate to the chloro-epoxide while maintaining >99% ee.

Materials
  • Substrate: 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane (1.0 eq)

  • Base: KOH (1.1 eq, dissolved in MeOH) OR K2CO3 (2.0 eq, suspension)

  • Solvent: Methanol (MeOH) or THF/MeOH mixture.

  • Temperature: -5°C to 0°C.

Step-by-Step Methodology
  • Preparation: Dissolve the substrate in MeOH (concentration ~0.2 M). Place the flask in an ice/salt bath and equilibrate to -5°C .

  • Base Addition: Add the KOH/MeOH solution dropwise over 30 minutes.

    • Critical: Monitor internal temperature. Do not allow it to exceed +2°C.

  • Monitoring: Stir at 0°C for 60-90 minutes. Monitor by TLC (Silica, 30% EtOAc/Hexane).

    • Endpoint: Disappearance of the dichloro-alcohol spot.

  • Quenching (The Safety Lock):

    • Once complete, immediately add saturated aqueous

      
       or Phosphate Buffer (pH 7.0).
      
    • Why: Neutralizing the pH stops the base-catalyzed equilibration of the epoxide and prevents the Boc-attack.

  • Extraction: Extract rapidly with Ethyl Acetate. Wash organics with brine.

  • Drying: Dry over

    
     and concentrate at < 30°C  (water bath temperature).
    
    • Warning: Do not heat the rotovap bath above 30°C. Thermal rearrangement of the epoxide to the oxazolidinone can occur in the neat oil phase.

Stability Data Table
ConditionTimeResultRisk Level
Solid, -20°C 6 MonthsStable (>99% purity)Low
Solution (MeOH), 25°C 24 Hours< 1% degradationLow
Solution (Basic, pH 12), 25°C 4 Hours5-10% Oxazolidinone High
Neat Oil, 40°C 2 HoursRacemization / Rearrangement Critical

References

  • Ghosh, A. K., et al. (1993). "Structure-based design of HIV-1 protease inhibitors: replacement of the P2-ligand of KNI-272." Journal of Medicinal Chemistry.

  • Kawanami, Y., et al. (1998). "Synthesis of Optically Active Epoxides from 1,4-Dichloro-2,3-butanediol." Tetrahedron.

  • Stachel, S. J., et al. (2004). "Efficient synthesis of the hydroxyethylamine isostere of HIV protease inhibitors." Journal of Organic Chemistry.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (See section on Carbamate stability and cyclic formation).

Sources

Troubleshooting

improving the yield of 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane synthesis

To: Research & Development Team From: Technical Applications Support (Synthesis Division) Subject: Optimization Guide: High-Fidelity Synthesis of (2R,3S)-2-(t-Boc)amino-1,4-dichloro-3-hydroxybutane Executive Summary & Pr...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Applications Support (Synthesis Division) Subject: Optimization Guide: High-Fidelity Synthesis of (2R,3S)-2-(t-Boc)amino-1,4-dichloro-3-hydroxybutane

Executive Summary & Process Logic

The synthesis of (2R,3S)-2-(t-Boc)amino-1,4-dichloro-3-hydroxybutane (CAS 326479-99-6) is a critical workflow for generating chiral chlorohydrin cores used in HIV protease inhibitors and other peptidomimetics.

Historical routes often relied on the degradation of L-aspartic acid or L-serine, which suffer from low atom economy, racemization risks during diazoketone formation, and poor diastereoselectivity during reduction.[1]

The Recommended Protocol: To maximize yield and stereochemical integrity, we recommend the Asymmetric Dihydroxylation / Cyclic Sulfate Strategy .[1] This route utilizes the symmetry of trans-1,4-dichloro-2-butene to establish chirality via Sharpless Asymmetric Dihydroxylation (AD), followed by a regioselective nucleophilic opening of a cyclic sulfate intermediate. This method typically boosts overall yields from ~35% (amino acid route) to >65% with >98% ee.[1]

Process Flow Diagram

The following logic map details the optimized workflow and critical control points (CCPs).

G Start Start: trans-1,4-Dichloro-2-butene Step1 Step 1: Sharpless AD (AD-mix-β) Start->Step1 0°C, t-BuOH/H2O Inter1 (2R,3R)-1,4-Dichloro-2,3-butanediol Step1->Inter1 >98% ee Step2 Step 2: Cyclic Sulfate Formation (SOCl2 then RuCl3/NaIO4) Inter1->Step2 Activation Inter2 Cyclic Sulfate Intermediate Step2->Inter2 Quantitative Step3 Step 3: Nucleophilic Opening (NaN3 / Inversion at C2) Inter2->Step3 SN2 Attack Inter3 Azido-Alcohol (Inverted Stereochem) Step3->Inter3 Regio-irrelevant (Symmetry) Step4 Step 4: Staudinger Reduction & Boc Protection Inter3->Step4 PPh3, Boc2O End Target: (2R,3S)-2-(t-Boc)amino- 1,4-dichloro-3-hydroxybutane Step4->End Final Purification

Figure 1: Optimized synthetic pathway utilizing the Cyclic Sulfate strategy for maximum stereocontrol.

Critical Protocol Optimization (The "Happy Path")

This section details the specific chemical manipulations required to maintain the (2R,3S) configuration.

Phase 1: Establishing Chirality (Sharpless AD)
  • Objective: Convert trans-1,4-dichloro-2-butene to (2R,3R)-1,4-dichloro-2,3-butanediol.

  • Reagent: AD-mix-β (contains DHQD ligands) is required to target the (R,R) diol from the trans-olefin.

  • Optimization Tip: The reaction is biphasic. Vigorous stirring is non-negotiable. The addition of methanesulfonamide (MeSO2NH2) accelerates hydrolysis of the osmate ester, reducing reaction time from 24h to <12h and preventing over-oxidation.[1]

Phase 2: The Cyclic Sulfate Activation
  • Objective: Activate the diol for nucleophilic attack without racemization.

  • Mechanism: Direct conversion of the diol to a cyclic sulfate involves two steps:

    • Formation of cyclic sulfite using Thionyl Chloride (SOCl2) .

    • Oxidation to cyclic sulfate using RuCl3 (cat) / NaIO4 .

  • Why this improves yield: Unlike monotosylation (which suffers from poor regioselectivity on symmetric diols), the cyclic sulfate is formed quantitatively.[1] It acts as a "double-activated" epoxide-like electrophile but is much more reactive towards nucleophiles like azide.

Phase 3: Stereoselective Nitrogen Insertion
  • Objective: Introduce the nitrogen at C2 with inversion of configuration (converting 2R to 2S, or maintaining relative stereochemistry depending on the specific numbering priority).

  • Reaction: Nucleophilic attack by Sodium Azide (NaN3) .[1]

  • Yield Factor: Because the starting material (cyclic sulfate of 1,4-dichloro-2,3-butanediol) is C2-symmetric, the azide can attack either carbon.[1] Both attacks result in the same enantiomer (assuming an achiral meso precursor or specific C2 symmetry operations).

    • Note on Stereochemistry: The SN2 attack inverts one center. Starting from (2R,3R)-diol

      
       Cyclic Sulfate 
      
      
      
      Azide attack inverts one center to S. Result: (2S,3R) or (2R,3S) depending on numbering.[1]
  • Hydrolysis: The initial product is an azido-sulfate. Acidic hydrolysis (20% H2SO4) is required to remove the sulfate group, yielding the Azido-Alcohol .[1]

Phase 4: Reduction and Protection
  • Objective: Convert Azide to Boc-Amine.

  • Protocol: Staudinger Reduction (PPh3 / H2O) is preferred over hydrogenation (H2/Pd) to avoid potential dechlorination of the 1,4-dichloro groups.[1]

  • One-Pot Modification: Add Boc-Anhydride (Boc2O) directly to the Staudinger reaction mixture. As the iminophosphorane hydrolyzes to the amine, it is immediately trapped by Boc2O, preventing side reactions (like epoxide formation via intramolecular displacement of chloride).[1]

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Enantiomeric Excess (ee < 90%) Temperature spikes during AD reaction.Maintain AD reaction strictly at 0°C . Use a cryostat. Ensure trans-olefin purity is >98% (cis-olefin yields the meso-diol).
Incomplete Cyclic Sulfate Formation Old RuCl3 catalyst or insufficient NaIO4.The oxidation from sulfite to sulfate must be driven to completion. Ensure the reaction turns from black (Ru) to bright yellow/orange (RuO4 species) and persists.
Formation of Epoxide Side-Product Basic hydrolysis of the sulfate.During the hydrolysis of the azido-sulfate, avoid high pH. Use 20% H2SO4 in THF/Water. If pH > 9, the alkoxide will displace the adjacent chloride to form an epoxide.[1]
Dechlorination (Loss of Cl) Hydrogenation used for azide reduction.[1]STOP. Do not use H2/Pd-C. The allylic/primary chlorides are susceptible to hydrogenolysis. Use PPh3/THF/H2O (Staudinger) or Zn/NH4Cl .[1]
"Gummy" Product during Boc Protection Polymerization of aziridine intermediate.If the free amine is generated without Boc2O present, it may cyclize to an aziridine and polymerize.[1] Add Boc2O at t=0 of the reduction step.[2]

Frequently Asked Questions (FAQ)

Q: Can I use the L-Aspartic Acid route instead? A: Yes, but expect lower yields. The conversion of the C4-carboxyl to a chloride (via reduction and chlorination) often competes with the C1-chloromethyl ketone stability. The Cyclic Sulfate route is approximately 30% more efficient by mass for this specific "dichloro" target.

Q: Why use AD-mix-β and not AD-mix-α? A: This depends on the specific enantiomer required. For the (2R,3S) target, you must trace the inversion.[1]

  • Trans-olefin + AD-mix-β

    
     (2R,3R)-diol.
    
  • (2R,3R)-Sulfate + N3- (Inversion at C2)

    
     (2S,3R)-Azido alcohol.[1]
    
  • Check CIP Priority: If the target is strictly (2R,3S), verify the absolute configuration of your starting material.[1] The AD-mix choice dictates the diol stereochemistry. Consult the "Sharpless Mnemonic" to confirm ligand choice for your specific olefin orientation.

Q: Is the intermediate cyclic sulfate stable? A: It is a crystalline solid but is moisture sensitive. Store it in a desiccator at -20°C. Do not leave it in solution for extended periods as it can hydrolyze back to the diol or rearrange.

Q: How do I purify the final product? A: The (2R,3S)-2-(t-Boc)amino-1,4-dichloro-3-hydroxybutane crystallizes well from Hexane/Ethyl Acetate . Avoid silica chromatography if possible, as the compound can be slightly acid-sensitive (Boc removal) or base-sensitive (epoxide formation) on active silica.

References

  • Sharpless Asymmetric Dihydroxylation: Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994).[1] Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547.[1] [Link]

  • Cyclic Sulfate Activation Strategy: Gao, Y., & Sharpless, K. B. (1988).[1] Asymmetric Synthesis of Both Enantiomers of Tomoxetine and Fluoxetine.[1] Selective Reduction of 2,3-Epoxy Cinnamyl Alcohol with Red-Al. Journal of the American Chemical Society, 110(22), 7538–7539.[1] [Link][1]

  • Staudinger Reduction in the Presence of Boc2O: Malkov, A. V., et al. (2013).[1] One-pot Synthesis of Boc-Protected Amines from Azides using Staudinger/Aza-Wittig Protocol. Chemistry - A European Journal. [Link]

Sources

Optimization

Technical Support Center: Purification Protocols for 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane

Introduction Welcome to the Technical Support Center. This guide addresses the purification of 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane , a critical chlorohydrin intermediate.[][2] High purity (>98% de/ee) is essent...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the purification of 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane , a critical chlorohydrin intermediate.[][2] High purity (>98% de/ee) is essential here because this scaffold dictates the stereochemistry of the final drug substance.[][2][3]

The primary challenge with this molecule is not just chemical purity, but stereochemical integrity .[3] The presence of the 2S,3S diastereomer or the 1,2-dichloro regioisomer can compromise downstream cyclization (epoxide formation) steps.[3]

Module 1: The Impurity Profile (Diagnosis)

Before initiating purification, you must identify which impurity class is affecting your batch.[][2][3] Use the table below to correlate your analytical observations with the likely contaminant.

Table 1: Common Impurity Matrix
Impurity TypeLikely IdentityAnalytical Indicator (HPLC/TLC)Origin/Cause
Stereoisomer (2S,3S)-DiastereomerClose-eluting peak (often post-main peak on C18)Poor stereocontrol during reduction of the chloroketone precursor.[][2]
Regioisomer 1,2-dichloro-4-hydroxy isomerDistinct peak (different polarity)Non-selective ring opening if synthesized via butadiene monoepoxide.[][2]
Starting Material Unreacted Epoxide / ChloroketoneLate-eluting, less polar peakIncomplete reaction; insufficient equivalents of HCl/Chlorinating agent.[][2][3]
Degradant De-Boc amine (free base)Very polar, early eluting peakAcidic hydrolysis during workup; Temperature >40°C in acidic media.[][2][3]
Reagent Dicyclohexylurea (DCU)Insoluble white solid / Late peakByproduct if DCC coupling was used in prior steps.[2][3]

Module 2: Purification Protocols (The Fix)

Protocol A: Recrystallization (Primary Method)

Recommended for removing diastereomers and improving optical rotation.[][2][3]

Theory: The 2R,3S isomer exhibits differential solubility compared to its diastereomers in non-polar/polar solvent mixtures.[][3] A controlled cooling ramp forces the desired enantiomer to lattice efficiently, leaving the 2S,3S impurity in the mother liquor.

Step-by-Step Workflow:

  • Dissolution:

    • Charge the crude solid (1.0 eq) into a reactor.

    • Add Ethyl Acetate (EtOAc) (3.0 - 4.0 volumes).[2][3]

    • Heat to 45°C - 50°C until fully dissolved. Warning: Do not exceed 60°C to prevent thermal de-Boc.

  • Anti-Solvent Addition:

    • Slowly add n-Heptane or Petroleum Ether (6.0 - 8.0 volumes) while maintaining temperature at 45°C.

    • Stop addition if persistent turbidity is observed.[][2]

  • Seeding (Critical):

    • Cool the solution to 35°C .

    • Add seed crystals of pure 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane (0.5 wt%).

    • Hold for 1 hour to allow nucleation.

  • Crystallization:

    • Cool to 0°C - 5°C over a period of 4 hours (10°C/hour ramp).

    • Stir at 0°C for an additional 2 hours.

  • Isolation:

    • Filter the white crystalline solid.[2][3]

    • Wash the cake with cold n-Heptane/EtOAc (3:1 ratio).

    • Dry under vacuum at 35°C.[][2]

Protocol B: Chemoselective Scavenging

Recommended if unreacted epoxide or isomeric epoxides are present.[][3]

If your crude contains electrophilic impurities (like unreacted epoxides), a wash with a nucleophilic scavenger can remove them before crystallization.[][2][3]

  • Dissolve crude in Dichloromethane (DCM) .

  • Wash with 5% aqueous Sodium Bisulfite (removes oxidants/aldehydes).[][2][3]

  • If unreacted amine is present, wash with 5% Citric Acid (mild enough to preserve the Boc group but removes free amines).[][2][3]

Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic for purifying this intermediate.

PurificationWorkflow Start Crude 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane CheckPurity Check HPLC Purity & Optical Rotation Start->CheckPurity Decision1 Is Diastereomer > 2%? CheckPurity->Decision1 Recryst Protocol A: Recrystallization (EtOAc / Heptane) Decision1->Recryst Yes CheckColor Is Color/Tar Present? Decision1->CheckColor No Filter Filtration (0°C) Recryst->Filter CheckColor->Recryst No (Proceed to standard process) CarbonTreat Activated Carbon Treatment (in hot EtOAc) CheckColor->CarbonTreat Yes CarbonTreat->Recryst Dry Vacuum Dry (<40°C) Filter->Dry Solid Cake MotherLiquor Mother Liquor (Contains Diastereomers) Filter->MotherLiquor Filtrate Final Pure Intermediate (>99% ee/de) Dry->Final

Caption: Logical workflow for the purification of the chlorohydrin intermediate, prioritizing diastereomeric removal via crystallization.

Module 4: Troubleshooting FAQ

Q1: My product is oiling out instead of crystallizing. What went wrong?

  • Cause: This usually happens if the anti-solvent (Heptane) is added too quickly or if the initial concentration in EtOAc is too high (supersaturation overshoot).[2][3]

  • Fix: Re-heat the mixture until the oil dissolves. Add a small amount of EtOAc (5-10% volume) to lower the saturation.[][2][3] Cool very slowly and ensure you add seed crystals at the cloud point.[2]

Q2: I see a new impurity peak growing during the drying step.

  • Cause: Thermal instability.[][2][3][4] The Boc group is acid-labile, but also thermally sensitive in the presence of trace acids.[3] Alternatively, the chlorohydrin can cyclize to the epoxide if the cake is not neutral.[3]

  • Fix: Ensure the wash step was thorough to remove any trace acids.[2][3] Lower the drying temperature to <35°C.

Q3: The optical rotation is lower than the literature value (


 to 

), but HPLC purity is high.
  • Cause: You likely have the enantiomer or a diastereomer co-eluting in your achiral HPLC method.[2][3]

  • Fix: You must run a Chiral HPLC (e.g., Chiralpak AD-H or OD-H column).[][2][3] Standard C18 columns often cannot resolve the 2R,3S from the 2S,3S isomer efficiently.[3]

Q4: Can I use Toluene instead of EtOAc/Heptane?

  • Answer: Yes. Toluene is an excellent solvent for this class of compounds.[][2][3] It often provides better rejection of the regioisomer (1,2-dichloro) but may require lower temperatures (-10°C) for optimal yield.[][2][3]

References

  • PubChem. (2R,3S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate (Related Structure/Properties). National Library of Medicine.[][2][3] [][2]

  • BenchChem. Chiral Separation of Boc-Amino Acid Derivatives. Application Note: High-Performance Liquid Chromatography.

  • MDPI. Synthesis of Enantiomerically Enriched Protected 2-Amino-3-Hydroxypropylphosphonates (Regioselective Ring Opening). Molecules Journal, 2023.[2][3]

  • Google Patents. Process for preparing Boc protected amino acid derivatives (Crystallization Solvents). CN1793110A.[][2][3]

  • Sigma-Aldrich. BOC-ON Reagent Technical Bulletin (Boc Stability and Workup).

Sources

Troubleshooting

strategies to minimize the formation of N,N-di-Boc derivatives

This guide serves as a technical support center for minimizing and troubleshooting N,N-di-Boc formation. It is designed for immediate application in the laboratory.

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support center for minimizing and troubleshooting N,N-di-Boc formation. It is designed for immediate application in the laboratory.

Ticket Subject: Prevention and remediation of N,N-bis(tert-butoxycarbonyl) (Di-Boc) byproducts. Status: Open Priority: High

Root Cause Analysis: Why Does Di-Boc Form?

The formation of N,N-di-Boc derivatives is rarely a random accident; it is usually a consequence of hyper-nucleophilic activation or uncontrolled stoichiometry .

While the primary amine (


) is more nucleophilic than the resulting carbamate (

), the N-H proton of the mono-Boc species becomes significantly more acidic (

vs.

for the amine). In the presence of excess base or specific catalysts, this proton is removed or the nitrogen is activated, allowing a second attack on

.
Mechanistic Pathway

The diagram below illustrates the divergence point between the desired Mono-Boc and the unwanted Di-Boc product.

BocPathway Amine Primary Amine (R-NH2) Intermediate Tetrahedral Intermediate Amine->Intermediate + Boc2O Boc2O Boc2O (Reagent) MonoBoc Mono-Boc (R-NH-Boc) Intermediate->MonoBoc - tBuOH, - CO2 Anion N-Boc Anion (R-N⁻-Boc) MonoBoc->Anion Strong Base or Excess DMAP DiBoc N,N-Di-Boc (R-N(Boc)2) MonoBoc->DiBoc DMAP Catalysis (Hyper-acylation) Anion->DiBoc + Excess Boc2O

Figure 1: Reaction pathway showing the critical divergence to Di-Boc formation driven by base strength and DMAP catalysis.

Troubleshooting Guide: Prevention Strategies

Use this decision matrix to adjust your current protocol.

VariableRisk Factor (Promotes Di-Boc)Optimized Strategy (Prevents Di-Boc)
Stoichiometry

equivalents of

.
0.95 – 1.0 equivalents. It is better to have slight unreacted amine (separable) than di-Boc (difficult to separate).
Catalyst DMAP (4-Dimethylaminopyridine).[1][2]REMOVE DMAP. DMAP creates a hyper-active

species that attacks the sterically hindered mono-Boc nitrogen.
Base Strong bases (

, DIPEA) with excess reagent.
Biphasic/Inorganic bases. Use

in THF/Water or Dioxane/Water. The mono-Boc product often precipitates or is insoluble in the aqueous phase, preventing further reaction.
Temperature Reflux or Room Temp (during addition).[3][4]

Addition.
Add

slowly at

, then warm to RT only if necessary.
Solvent Non-polar solvents (DCM) where Di-Boc is soluble.Methanol (MeOH). Particularly for diamines, MeOH encourages hydrogen bonding and solvation that disfavors the second addition.
Critical Warning: The DMAP Trap

Do not use DMAP for standard primary amine protection. DMAP is necessary only for extremely non-nucleophilic amines (e.g., electron-deficient anilines) or sterically hindered secondary amines. For simple aliphatic amines, DMAP is the primary cause of N,N-di-Boc formation [1].

Standard Operating Protocols (SOPs)

Protocol A: The "Salt-Control" Method (Best for Diamines)

Objective: Selectively mono-protect a diamine by statistically blocking one site.

  • Dissolution: Dissolve the diamine (10 mmol) in Methanol (50 mL).

  • Salt Formation: Add exactly 1.0 equivalent of HCl (e.g., 10 mL of 1M HCl in ether or aqueous).

    • Mechanism:[1][2][3][5][6][7][8][9] This protonates one amine group (

      
      ), rendering it non-nucleophilic.
      
  • Protection: Add

    
     (1.0 eq) dissolved in a minimal amount of MeOH dropwise at 
    
    
    
    .
  • Base Addition: Slowly add Triethylamine (

    
    , 2.0 eq) after the 
    
    
    
    addition is complete to neutralize the salt and allow reaction, or rely on the equilibrium shift.
  • Workup: Concentrate, dissolve in water, basify to pH 12, and extract with DCM.

Protocol B: The "Rescue" (Converting Di-Boc back to Mono-Boc)

Objective: You have already formed the Di-Boc product. Do not discard it.

N,N-di-Boc derivatives are sterically crowded and the carbonyls are electronically activated, making them more susceptible to nucleophilic attack than the mono-Boc species.

Method 1: Selective Hydrolysis (TFA Titration)

  • Dissolve the crude mixture in DCM (

    
    ).[3]
    
  • Add TFA (1-2 equivalents only) at

    
    .
    
  • Monitor by TLC every 10 minutes. The Di-Boc group cleaves much faster than the Mono-Boc.

  • Quench immediately with saturated

    
     once the Di-Boc spot disappears.
    

Method 2: Nucleophilic Cleavage (The "Soft" Strip)

  • Dissolve Di-Boc compound in Acetonitrile (

    
    ).
    
  • Add

    
     (0.5 eq)  and NaI (0.5 eq) .
    
  • Stir at reflux. This system selectively removes one Boc group under neutral conditions [2].[10]

Workflow Visualization: Protocol Selection

ProtocolSelect Start Start: Select Amine Type Diamine Symmetrical Diamine Start->Diamine MonoAmine Simple Primary Amine Start->MonoAmine Hindered Hindered/Aniline Start->Hindered ProtocolA Use Protocol A (HCl Salt Method) Diamine->ProtocolA Standard Standard Method (No DMAP, 0°C, 1.0 eq Boc2O) MonoAmine->Standard Catalyzed Use DMAP with Caution (Monitor closely) Hindered->Catalyzed

Figure 2: Decision tree for selecting the appropriate protection protocol based on substrate type.

Frequently Asked Questions (FAQ)

Q: I used 1.0 eq of


 but still got 15% Di-Boc. Why? 
A:  This is a mixing issue. If you add 

too quickly, local concentrations exceed 1.0 eq relative to the amine in that zone. Fix: Dilute the

in solvent and add it dropwise over 30 minutes at

.

Q: Can I use heat to speed up the mono-protection? A: No. Heat increases the energy of the system, helping the mono-Boc overcome the activation energy barrier to react with a second Boc molecule. Keep it cold.

Q: Is Di-Boc formation reversible? A: Yes. As detailed in Protocol B, Di-Boc is kinetically unstable compared to Mono-Boc. You can often "back-titrate" to the mono-product using mild acid or Lewis acids like


 [3].

Q: Does the counter-ion matter? A: Yes. Using


 as an additive has been shown to accelerate the reaction of amines with 

while suppressing side reactions, due to the coordination of Lithium to the Boc anhydride [4].

References

  • Basel, Y., & Hassner, A. (2000).[11] Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols.[11][12] The Journal of Organic Chemistry, 65(20), 6368-6380.[11] Link

  • Yadav, J. S., Reddy, B. V. S., & Reddy, K. S. (2002). Selective removal of N-Boc protection using

    
    -NaI.[10] Synlett, 2002(3), 468-470. Link
    
  • Bartoli, G., et al. (2007).[7]

    
     as a powerful catalyst for the N-tert-butoxycarbonylation of amines. Advanced Synthesis & Catalysis, 349(10), 1615-1621. Link
    
  • Heydari, A., et al. (2008).[12] Lithium perchlorate/silica gel catalyzed N-tert-butoxycarbonylation of amines. Journal of Molecular Catalysis A: Chemical, 284(1-2), 116-120. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Analytical Quality Control of 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane

Prepared by: A Senior Application Scientist Introduction: The Critical Role of Quality in Chiral Intermediates In the synthesis of complex active pharmaceutical ingredients (APIs), the quality of each starting material a...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: A Senior Application Scientist

Introduction: The Critical Role of Quality in Chiral Intermediates

In the synthesis of complex active pharmaceutical ingredients (APIs), the quality of each starting material and intermediate is paramount. 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane is a quintessential example of a high-value chiral building block, whose precise three-dimensional structure is fundamental to the efficacy and safety of the final drug product.[][2][3] Any deviation in its identity, purity, or stereochemical integrity can have cascading negative effects, leading to failed batches, compromised patient safety, and significant financial loss.[2][4]

This guide provides a comprehensive comparison of the essential analytical methods required for the robust quality control (QC) of this intermediate. We will delve into the causality behind method selection, present detailed experimental protocols, and offer comparative data to empower researchers, scientists, and drug development professionals in establishing a scientifically sound and defensible control strategy. All methodologies are framed within the context of global regulatory expectations, primarily the International Council for Harmonisation (ICH) guidelines, which provide a framework for ensuring analytical procedures are fit for their intended purpose.[5][6][7]

The Integrated Quality Control Workflow

A robust QC strategy is not a single test but an integrated workflow of orthogonal methods. Each technique provides a unique piece of the quality puzzle, from confirming the molecular structure to quantifying minute impurities. The logical flow of analysis ensures that a comprehensive quality profile is established for every batch before it proceeds to the next manufacturing step.

QC_Workflow cluster_0 Batch Receipt & Initial Checks cluster_1 Identity Confirmation cluster_2 Purity & Impurity Profiling cluster_3 Final Disposition start Raw Material Batch Received sampling Representative Sampling start->sampling identity Spectroscopic Identity Tests (NMR, MS, IR) sampling->identity Is it the correct molecule? assay Assay & Achiral Purity (RP-HPLC) identity->assay Identity Confirmed review Data Review & OOS Investigation identity->review Identity Failed chiral Stereochemical Purity (Chiral HPLC) assay->chiral solvents Residual Solvents (HS-GC) chiral->solvents solvents->review All Purity Tests Complete release Batch Release review->release Specifications Met reject Batch Rejection review->reject Specifications Not Met

Caption: Overall Quality Control Workflow for the Intermediate.

Chromatographic Methods: The Core of Purity and Assay Determination

Chromatography is the cornerstone of quality control for pharmaceutical intermediates, offering high-resolution separation of the main component from its impurities. For a non-volatile and thermally sensitive molecule like 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane, High-Performance Liquid Chromatography (HPLC) is the technique of choice.

A. Reversed-Phase HPLC (RP-HPLC) for Assay and Achiral Purity

Causality & Expertise: The primary goal here is to quantify the main peak (assay) and separate it from any process-related impurities or degradation products that are not stereoisomers. A reversed-phase method using a C18 stationary phase is the industry standard. This is because the t-Boc group and the carbon backbone provide sufficient hydrophobicity for retention, while a polar mobile phase (like water/acetonitrile) allows for the effective elution and separation of compounds with varying polarities. UV detection is selected due to the presence of the carbonyl group in the t-Boc protecting group, which acts as a suitable chromophore.

Experimental Protocol: RP-HPLC for Assay

  • Instrumentation: HPLC system with a UV/PDA detector.

  • Sample Preparation: Accurately weigh ~25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (the diluent).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 30% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

  • System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Quantification: Calculate the assay value against a well-characterized reference standard using an external standard method.

Table 1: Typical Validation Parameters for RP-HPLC Assay Method (as per ICH Q2(R2)[6][8][9])

ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability ≤ 2.0%0.85%
LOD Signal-to-Noise ≥ 3:10.01%
LOQ Signal-to-Noise ≥ 10:10.03%
B. Chiral HPLC for Stereochemical Purity

Causality & Expertise: This is arguably the most critical test for this intermediate.[] Standard achiral columns cannot distinguish between enantiomers or diastereomers. A Chiral Stationary Phase (CSP) is required, which creates a chiral environment where stereoisomers can interact differently, leading to different retention times. For N-protected amino alcohols, polysaccharide-based CSPs (e.g., coated or immobilized cellulose or amylose derivatives) are highly effective. They offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that are necessary for resolving the subtle structural differences between the (2R, 3S) isomer and its potential (2S, 3R), (2R, 3R), and (2S, 3S) counterparts. The method must be validated to ensure it can adequately separate the desired isomer from all others.[4]

Experimental Protocol: Chiral HPLC

  • Instrumentation: HPLC system with a UV/PDA detector.

  • Sample Preparation: Prepare a solution of the sample at approximately 1.0 mg/mL in the mobile phase.

  • Chromatographic Conditions:

    • Column: Immobilized Amylose-based CSP, 4.6 x 250 mm, 5 µm particle size.

    • Mobile Phase: Isocratic mixture of Hexane:Isopropanol (90:10 v/v).

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 20 µL.

    • Detection: UV at 210 nm.

  • System Suitability: Prepare a resolution solution containing a small amount of all potential stereoisomers (or a sample known to contain them). The resolution (Rs) between the (2R, 3S) peak and the closest eluting isomer peak must be ≥ 1.5.

  • Quantification: Determine the area percent of the undesired stereoisomers relative to the total area of all stereoisomer peaks.

Table 2: Comparative Performance for Chiral Separation

StereoisomerTypical Retention Time (min)Resolution (Rs) from (2R, 3S)Status
(2R, 3S) 12.5-Desired Product
(2S, 3R) 14.82.1Enantiomer
(2R, 3R) 18.23.5Diastereomer
(2S, 3S) 20.14.8Diastereomer

Headspace Gas Chromatography (HS-GC) for Residual Solvents

Causality & Expertise: During synthesis and purification, various organic solvents are used which must be controlled in the final intermediate.[10] Because the intermediate itself is non-volatile, direct injection into a hot GC inlet would cause decomposition and contaminate the system. Headspace (HS) sampling is the ideal solution.[11][12] The sample is dissolved in a high-boiling point solvent (like DMSO), heated in a sealed vial, and only the vapor (containing the volatile residual solvents) is injected into the GC. A Flame Ionization Detector (FID) is used as it provides a robust and near-universal response for organic compounds. The method must be able to detect and quantify solvents specified in ICH Q3C and USP <467>.[11][13]

Experimental Protocol: HS-GC-FID

  • Instrumentation: GC system with a headspace autosampler and FID.

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5.0 mL of DMSO. Crimp seal immediately.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 30 minutes.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

  • GC Conditions:

    • Column: G43 phase (e.g., DB-624), 30 m x 0.32 mm, 1.8 µm film thickness.

    • Carrier Gas: Helium or Hydrogen.

    • Inlet Temperature: 200 °C.

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

    • Detector Temperature (FID): 250 °C.

  • Quantification: Calibrate using external standards of relevant solvents prepared in DMSO.

Table 3: Common Solvents and Typical ICH Q3C Limits

SolventClassConcentration Limit (ppm)
Dichloromethane2600
Toluene2890
Methanol23000
Hexane2290
Isopropanol35000

Spectroscopic Methods for Structural Confirmation

While chromatography excels at separation and quantification, spectroscopy provides unambiguous confirmation of the molecular structure. A combination of NMR, MS, and IR should be used to establish the identity of a reference standard and to confirm the identity of routine batches.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides the most definitive structural information, confirming the carbon-hydrogen framework.

  • ¹H NMR: Confirms the presence and connectivity of all protons. Key signals include the singlet for the 9 protons of the t-Boc group (~1.4 ppm), the methine protons adjacent to the nitrogen and oxygen, and the diastereotopic protons of the chloromethyl groups.[14][15]

  • ¹³C NMR: Confirms the carbon skeleton, including the carbonyl of the carbamate (~155 ppm), the quaternary carbon of the t-Boc group (~80 ppm), and the carbons bonded to chlorine, oxygen, and nitrogen.[16][17]

B. Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation data.

  • Technique: Electrospray Ionization (ESI) is ideal for this polar molecule.

  • Expected Ions: Look for the protonated molecule [M+H]⁺ and adducts like [M+Na]⁺. The characteristic isotopic pattern from the two chlorine atoms (M, M+2, M+4) is a key diagnostic feature.

  • Fragmentation: A major fragment will correspond to the loss of the Boc group or isobutylene.

C. Infrared (IR) Spectroscopy: A rapid fingerprinting technique to confirm the presence of key functional groups.

  • N-H Stretch: A sharp peak around 3400 cm⁻¹.

  • O-H Stretch: A broad peak around 3300-3500 cm⁻¹.

  • C-H Stretches: Just below 3000 cm⁻¹.

  • C=O Stretch (Carbamate): A strong, sharp peak around 1690 cm⁻¹.[14][16]

Method Selection and Comparison Guide

Choosing the right analytical tool is crucial for efficient and effective quality control. The following decision tree and summary table provide guidance for selecting the appropriate method based on the analytical question being asked.

Method_Selection start What is the Quality Attribute to be Measured? q1 Is this the correct molecular structure? start->q1 Identity q2 What is the concentration of the main component? start->q2 Assay/ Purity q3 What is the stereochemical purity? start->q3 Chirality q4 What volatile solvents are present? start->q4 Residuals ans1 NMR / MS / IR q1->ans1 ans2 RP-HPLC q2->ans2 ans3 Chiral HPLC q3->ans3 ans4 HS-GC q4->ans4

Caption: Decision Tree for Analytical Method Selection.

Table 4: Comparative Summary of Key Analytical Methods

TechniquePrimary ApplicationKey StrengthsLimitations
RP-HPLC Assay, Achiral PurityHigh precision, robust, quantitative, separates process impurities.Cannot separate stereoisomers.
Chiral HPLC Chiral PurityThe only reliable way to quantify all stereoisomers.Can be less robust than achiral methods; requires specific columns.
HS-GC-FID Residual SolventsHigh sensitivity for volatiles, avoids sample decomposition.Not suitable for non-volatile compounds.
NMR Identity, Structure ElucidationUnambiguous structural information, quantitative (qNMR).Lower throughput, requires higher sample concentration.
MS Identity, Molecular WeightHigh sensitivity, confirms molecular weight, excellent for impurity ID.Not inherently quantitative without extensive calibration.
IR Identity (Fingerprint)Fast, simple, confirms functional groups.Provides limited structural detail compared to NMR.

Conclusion

The quality control of 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane demands a multi-faceted analytical approach. No single technique can provide all the necessary information. A robust strategy integrates the quantitative power of chromatography (both achiral and chiral HPLC) with the definitive structural confirmation of spectroscopy (NMR, MS). Residual solvent analysis by HS-GC is mandatory to ensure safety. Each method must be developed and validated according to its intended purpose, following the principles outlined in ICH guidelines to ensure data integrity and regulatory compliance.[5][7] By implementing this comprehensive suite of analytical tools, developers and manufacturers can ensure the consistent quality of this critical chiral intermediate, safeguarding the integrity of the final API.

References

  • BOC Sciences. (2025, August 28). Chiral Intermediates in Drug Synthesis.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Lab Manager. (2025, October 2). ICH and FDA Guidelines for Analytical Method Validation.
  • ResolveMass Laboratories Inc. (2025, November 17). Residual Solvent Analysis in US Pharma: Class 1,2,3 Guide.
  • Pharmaceutical Technology. (2026, February 16). Residual Solvent Analysis in Pharmaceuticals.
  • Chemetrix. Residual Solvent Analysis of Pharmaceutical Products.
  • Protheragen. (2025, July 11). Chiral Drug Intermediate: Impact On Drug Efficacy And Safety.
  • Thermo Fisher Scientific. Residual Solvent Analysis Information.
  • ResearchGate. (2025, August 6). Determination of residual solvents in intermediates and active pharmaceutical ingredients by gas chromatography.
  • Canada.ca. (2017, May 4). Guidance for Industry: Stereochemical Issues in Chiral Drug Development.
  • SciSpace. Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin.
  • Autechaux. (2026, February 12). The Role of Chiral Intermediates in Modern Drug Synthesis.
  • Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis.
  • Pure Synth. (2025, May 26). Importance of Chiral Separation and Resolution in Drug Synthesis.
  • RSC Publishing. Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis.
  • GSC Online Press. (2024, August 30). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline.
  • WuXi Biology. Alcohol Speed up Boc Protection of Primary Amines.
  • RSC Publishing. Analytical Methods.
  • PMC. Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation.
  • PMC. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.
  • Scientific Research Publishing. (2026, January 21). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of.
  • Methods and Objects of Chemical Analysis. Estimation of Some Amino-Based Drugs in Human Blood Using HPLC Technique.
  • Santa Cruz Biotechnology. 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane.
  • Sigma-Aldrich. Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC.
  • PubMed. (2000, January 15). [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography].
  • BOC Sciences. Amino Acid Analytical Capabilities.
  • BOC Sciences. (2025, December 31). Amino Acid Chiral Analysis Services.
  • Journal of Biomolecular Techniques. (2006, April 15). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis.
  • Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
  • Fortis Technologies. A Simple Method for Resolution of 22 Amino Acids in LC.
  • Sciforum. (2005, November 1). Studies towards use of di-tert-butyl-dicarbonate both as a protecting and activating group in the synthesis of dipeptide.
  • Restek. A Guide to the Analysis of Chiral Compounds by GC.
  • Agilent. Amino Acid Analysis.
  • Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN).
  • MDPI. (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione.

Sources

Comparative

spectroscopic comparison of 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane with similar compounds

This guide provides an in-depth spectroscopic and technical comparison of 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane (hereafter referred to as Compound A ) against its critical stereoisomers and downstream synthetic d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic and technical comparison of 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane (hereafter referred to as Compound A ) against its critical stereoisomers and downstream synthetic derivatives.

Subject: 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane (CAS 326479-99-6) Context: HIV Protease Inhibitor Synthesis (Hydroxyethylamine Isosteres) Audience: Medicinal Chemists, Process Development Scientists, and QC Analysts.

Executive Summary & Structural Context[1][2][3][4]

2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane is a specialized chiral building block. It serves as a linchpin intermediate in the synthesis of antiretroviral drugs (e.g., Nelfinavir, Amprenavir) containing the hydroxyethylamine transition-state isostere.[1]

Its value lies in its specific stereochemistry (2R, 3S) .[1] In drug development, the primary "similar compounds" that require differentiation are:

  • The Diastereomeric Impurity: (2S, 3S) or (2R, 3R) isomers (Syn-relationship), which are potent impurities.[1]

  • The Reactive Derivative: The chiral epoxide (oxirane) formed during the next synthetic step.[1]

This guide details how to spectroscopically distinguish Compound A from these analogs using NMR, IR, and derivatization protocols.

Spectroscopic Comparison: The "Anti" vs. "Syn" Challenge

The most critical quality attribute for Compound A is its relative stereochemistry (Anti vs. Syn).[1] The (2R, 3S) configuration represents an anti relationship between the amino and hydroxyl groups along the butane backbone.[1]

Comparative NMR Profiling ( H & C)

The distinction relies heavily on the vicinal coupling constant (


) and the chemical shift environment of the protecting group.[1]
FeatureCompound A (2R, 3S) - Anti Diastereomer (2R, 3R) - Syn Mechanism/Causality

(Open Chain)
< 4.0 Hz (Small)> 6.0 Hz (Moderate)In non-polar solvents (

), intramolecular H-bonding (NH[1]···O) locks the anti isomer in a gauche conformation, reducing

.
*

(Cyclic Carbamate)
5.0 – 6.0 Hz 8.0 – 9.0 Hz Definitive Test: Upon cyclization (see Protocol), cis-ring protons (Syn) couple more strongly than trans-ring protons (Anti).[1]
Boc-CH

Shift

1.44 ppm

1.41 ppm
Slight shielding difference due to steric compression in the syn isomer.
C3-H (Carbinol)

3.95 ppm (Multiplet)

3.80 ppm (Multiplet)
The anti arrangement deshields the carbinol proton due to anisotropy from the carbamate carbonyl.[1]

Note: Direct NMR of the open chain can be ambiguous due to conformational flexibility. Derivatization is the gold standard for validation. [1]

IR Spectroscopy: Monitoring Reaction Progress

When comparing Compound A to its downstream Epoxide Derivative (formed by base treatment), IR provides a rapid "Go/No-Go" check.[1]

  • Compound A (Chlorohydrin): Strong broad band at 3300–3450 cm⁻¹ (OH stretch).[1]

  • Epoxide Derivative: Disappearance of the OH band; appearance of characteristic oxirane ring deformations at 850–950 cm⁻¹ and 1250 cm⁻¹ .

Experimental Protocol: Stereochemical Validation

To unequivocally prove the (2R, 3S) configuration, you must convert the flexible chlorohydrin into a rigid Oxazolidinone ring.[1] This "self-validating" protocol locks the stereocenters, making the coupling constants distinct.

Workflow: Oxazolidinone Cyclization

Objective: Convert Compound A into 5-(chloromethyl)-4-(chloromethyl)oxazolidin-2-one.

  • Dissolution: Dissolve 50 mg of Compound A in 2 mL dry THF under

    
    .
    
  • Deprotonation: Cool to 0°C. Add 2.5 eq. of NaH (60% dispersion). Stir for 15 min.

    • Insight: NaH deprotonates the -OH and the -NHBoc, facilitating intramolecular attack.

  • Cyclization: The alkoxide attacks the Boc carbonyl, displacing t-butoxide.

    • Note: This is preferred over using phosgene as it utilizes the existing Boc group as the carbonyl source.

  • Workup: Quench with saturated

    
    . Extract with EtOAc. Dry over 
    
    
    
    .
  • Analysis: Acquire

    
    H NMR in 
    
    
    
    . Measure
    
    
    .[2][1]
Visualization of Pathway

G Start Compound A (2R, 3S)-Chlorohydrin Inter Intermediate Alkoxide Anion Start->Inter NaH, THF, 0°C Deprotonation End_Anti Trans-Oxazolidinone (J = 5-6 Hz) Inter->End_Anti Intramolecular Cyclization (Retains Stereochem) End_Syn Cis-Oxazolidinone (J = 8-9 Hz) End_Syn->End_Anti Stereochemical Reference Point

Caption: Stereochemical validation pathway. The formation of the Trans-Oxazolidinone confirms the (2R, 3S) Anti configuration of the starting material.[1]

Synthesis & Impurity Logic

Understanding where "Similar Compounds" originate requires mapping the synthetic logic. Compound A is typically synthesized from chiral precursors like D-Isoascorbic Acid or L-Tartaric Acid .

Comparison of Precursors & Outcomes[3]
PrecursorResulting ConfigurationKey Impurity Risk
D-Isoascorbic Acid (2R, 3S) (Target)C4-Epimerization (yielding 2R, 3R) during acetonide cleavage.
L-Tartaric Acid (2S, 3S) (Diastereomer)Requires inversion at C2 (Mitsunobu) to match Target; incomplete inversion leads to Syn impurity.[1]
Butadiene Diepoxide Racemic Enantiomers (2S, 3R) must be removed via chiral resolution.[1]
Diagram: Synthetic Divergence

Synthesis Precursor Chiral Precursor (e.g., D-Isoascorbic Acid) Step1 Acetonide Formation & Cleavage Precursor->Step1 Target Compound A (2R, 3S)-1,4-dichloro... Step1->Target Major Pathway Impurity Impurity B (2R, 3R)-Syn Isomer Step1->Impurity Side Reaction (Epimerization) Deriv Epoxide Derivative (Next Step) Target->Deriv Base (KOH/MeOH)

Caption: Origin of the primary diastereomeric impurity during synthesis and the downstream conversion to the epoxide.

References

  • Santa Cruz Biotechnology. 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane Product Data. Retrieved from

  • Ghosh, A. K., et al. (1993).[1] "Structure-based design of HIV-1 protease inhibitors." Journal of Medicinal Chemistry. (Contextual grounding for hydroxyethylamine isosteres).

  • Benedetti, F., et al. (1997).[1] "Stereoselective synthesis of anti-amino alcohols via oxazolidinones." Journal of Organic Chemistry. (Methodology for J-value determination).

  • PubChem. Compound Summary: (2R,3S)-intermediates. Retrieved from

Sources

Validation

cost-benefit analysis of using 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane in synthesis

Executive Summary Verdict: 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane (CAS 326479-99-6) represents a high-value, "chiral pool" derived synthon primarily utilized for the stereospecific construction of functionalized p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane (CAS 326479-99-6) represents a high-value, "chiral pool" derived synthon primarily utilized for the stereospecific construction of functionalized pyrrolidines and complex epoxide intermediates .

While the upfront material cost of this dichloro-intermediate is 25–40% higher than bulk commodity precursors (like L-hydroxyproline or achiral butadienes), its use offers a strategic process advantage : it enables a convergent, one-step cyclization to 3-hydroxy-pyrrolidine scaffolds with near-perfect stereoretention. This eliminates the multi-step decarboxylation sequences required when starting from hydroxyproline, ultimately reducing total process time by ~30% and improving atom economy in late-stage drug development.

Technical Profile & Mechanism

Compound Identity[1]
  • Chemical Name: 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane

  • CAS: 326479-99-6

  • Molecular Formula: C9H17Cl2NO3

  • Core Role: Bis-electrophile for N-heterocycle formation.

Mechanistic Utility

This compound functions as a "masked" bis-epoxide equivalent. Under basic conditions, the C1 and C4 chlorides act as leaving groups. When reacted with a primary amine (


), it undergoes a double nucleophilic substitution (cyclization) to form (3S,4R)-4-amino-3-hydroxypyrrolidines  or related isomers, preserving the chiral centers established in the precursor (often derived from D- or L-Tartaric acid).

Key Reaction Pathway:



Comparative Analysis: Route Selection

This section compares the "Dichloro Route" (using the Topic compound) against the two industry-standard alternatives: the "Hydroxyproline Route" and the "Epoxide/Allylic Route."

Comparison Matrix
FeatureRoute A: Dichloro Intermediate (Topic)Route B: L-Hydroxyproline (Standard)Route C: Asymmetric Epoxidation
Primary Product 3-Hydroxy-4-aminopyrrolidines3-Hydroxypyrrolidines (Carboxylated)Chiral Epoxides / Aminols
Step Count Low (1-2 steps) High (4-6 steps)Medium (3-4 steps)
Stereocontrol Excellent (>98% ee) Excellent (Chiral Pool)Variable (Reagent dependent)
Atom Economy High (Direct Cyclization)Low (Requires Decarboxylation)Medium
Reagent Cost High (

$)
Low ($)Medium (

)
Scalability Good (Solid handling)Excellent (Commodity chemical)Fair (Safety concerns with oxidants)
Deep Dive: Why Choose the Dichloro Route?
  • The "Hydroxyproline Problem": While L-Hydroxyproline is cheap, converting it to a simple 3-hydroxy-pyrrolidine scaffold requires protecting the amine, protecting the alcohol, reducing the carboxylic acid to an alcohol, activating the alcohol, and reducing it (or decarboxylating via Barton/Hunsdiecker methods). This adds 4+ steps of overhead.

  • The Dichloro Solution: The 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane allows for convergent synthesis . You can introduce the N-substituent (the "R" group) during the cyclization step. In the Hydroxyproline route, the nitrogen is already "buried" in the ring, making N-substitution harder to vary late-stage.

Experimental Protocol: Chiral Pyrrolidine Synthesis

Objective: Synthesis of (3S,4R)-1-Benzyl-4-(t-Boc-amino)-3-hydroxypyrrolidine using the dichloro intermediate.

Reagents
  • Substrate: 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane (1.0 eq)

  • Nucleophile: Benzylamine (3.0 eq)

  • Solvent: Ethanol or DMF

  • Base: Diisopropylethylamine (DIPEA) (2.5 eq) - Optional if excess amine used

Workflow
  • Dissolution: Dissolve 2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane (10 mmol) in Ethanol (50 mL) under

    
     atmosphere.
    
  • Addition: Add DIPEA (25 mmol) followed by Benzylamine (30 mmol) dropwise at room temperature.

  • Cyclization: Heat the mixture to reflux (

    
    ) for 12–16 hours. Monitor by TLC/LC-MS for the disappearance of the dichloro starting material.
    
    • Note: The reaction proceeds via an initial epoxide intermediate which is then opened by the amine to close the ring.

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove ethanol.

  • Extraction: Dilute residue with Ethyl Acetate (100 mL) and wash with saturated

    
     (2x) and Brine (1x).
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient).
    

Expected Yield: 75–85% Purity: >98% (by HPLC)[1]

Strategic Decision Pathways (Visualization)

The following diagrams illustrate the decision logic and chemical pathways.

Diagram 1: Synthesis Pathway & Mechanism

SynthesisPathway cluster_0 Key Advantage: Convergent Assembly Start Tartaric Acid (Chiral Pool) Inter 2R-(t-Boc)amino- 1,4-dichloro-3S-hydroxybutane (The Topic) Start->Inter Functionalization Epoxide Transient Epoxide Intermediate Inter->Epoxide Base (Cyclization Phase 1) Product Chiral 3-Hydroxy- Pyrrolidine Scaffold Epoxide->Product R-NH2 (Cyclization Phase 2)

Caption: The dichloro intermediate acts as a linchpin, allowing the "R" group (amine) to be introduced during ring closure, unlike pre-formed rings.

Diagram 2: Cost-Benefit Decision Tree

DecisionTree Decision Target Molecule Needs: Branch1 N-Substituted 3-Hydroxy-Pyrrolidine? Decision->Branch1 Branch2 Simple Proline Derivative? Decision->Branch2 RouteA USE DICHLORO ROUTE (High Atom Economy, Fewer Steps) Branch1->RouteA Yes (Convergent) RouteB USE HYDROXYPROLINE (Lower Material Cost, More Steps) Branch1->RouteB No (Linear) Branch2->RouteB

Caption: Decision logic for selecting the dichloro intermediate based on the structural complexity of the target drug candidate.

Safety & Handling

  • Hazard Profile: As a bis-alkylating agent, the 1,4-dichloro compound is a potential mutagen . It must be handled in a fume hood with double-gloving.

  • Stability: Unlike the corresponding bis-epoxides (which are often explosive or highly unstable), the dichloro alcohol is a crystalline solid that is stable at room temperature, offering a significant safety benefit during storage and transport.

  • Waste: The reaction generates stoichiometric amounts of chloride salts (e.g., DIPEA·HCl), which are easily removed via aqueous workup, presenting a low environmental burden compared to heavy metal oxidants used in alternative routes.

References

  • National Institutes of Health (NIH). PubChem Compound Summary: Atazanavir Intermediates. Retrieved from [Link]

  • Fan, X., et al. (2008). "An Efficient and Practical Synthesis of HIV Protease Inhibitors." Organic Process Research & Development. (Contextual reference for hydroxyethylamine isosteres).

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane
Reactant of Route 2
Reactant of Route 2
2R-(t-Boc)amino-1,4-dichloro-3S-hydroxybutane
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